molecular formula C4H11BO B1634740 Diethylborinic acid

Diethylborinic acid

Cat. No.: B1634740
M. Wt: 85.94 g/mol
InChI Key: ADEAZBLSUNLCQN-UHFFFAOYSA-N
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Description

Diethylborinic acid is a useful research compound. Its molecular formula is C4H11BO and its molecular weight is 85.94 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H11BO

Molecular Weight

85.94 g/mol

IUPAC Name

diethylborinic acid

InChI

InChI=1S/C4H11BO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3

InChI Key

ADEAZBLSUNLCQN-UHFFFAOYSA-N

SMILES

B(CC)(CC)O

Canonical SMILES

B(CC)(CC)O

Origin of Product

United States

Foundational & Exploratory

Diethylborinic Acid: Stability, Handling, and Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Introduction: The Chemical Identity of Diethylborinic Acid

This compound (DEBA,


) is a highly reactive, transient organoboron species. Historically identified during the oxidation of pyrophoric triethylborane, DEBA represents a critical intermediate in the synthesis of boronic acids and complex organoboron catalysts. Due to its inherent thermodynamic instability, DEBA is rarely isolated in its pure protic form; instead, it is handled as a stabilized ester (e.g., diethylmethoxyborane) or generated in situ from precursors like chlorodiethylborane.

The fundamental reactivity of DEBA stems from the


 hybridized boron atom, which possesses an empty, low-energy p-orbital. This electronic deficiency makes the boron center highly electrophilic and exceptionally susceptible to nucleophilic attack and oxidative insertion, dictating the stringent handling requirements necessary for its use in drug development and materials science.

Mechanistic Causality of Instability and Degradation

Understanding the degradation pathways of DEBA is essential for maintaining reagent integrity. The instability of DEBA is driven by three primary thermodynamic sinks:

  • Oxidation (O₂ Insertion): The carbon-boron (C-B) bond is highly susceptible to insertion by molecular oxygen. Exposure to ambient air rapidly oxidizes DEBA to ethylboronic acid (

    
    ). A subsequent, slower oxidation step can further degrade the molecule into boric acid (
    
    
    
    )1[1].
  • Hydrolysis: When utilizing precursors like chlorodiethylborane, even trace amounts of ambient moisture trigger rapid hydrolysis. Water acts as a nucleophile, attacking the empty p-orbital and displacing the chloride ion to form DEBA and hydrochloric acid (HCl), which can further catalyze side reactions 2[2].

  • Dehydration and Condensation: In the absence of stabilizing ligands or esterification, DEBA molecules spontaneously condense to form the anhydride tetraethyldiboroxane (

    
    ). This process alters the stoichiometric availability of the reactive boron center 3[3].
    

Degradation DEBA This compound (Et2BOH) Oxidation Oxidation (O2) DEBA->Oxidation Rapid Dehydration Dehydration (-H2O) DEBA->Dehydration Condensation EBA Ethylboronic Acid (EtB(OH)2) Oxidation->EBA BoricAcid Boric Acid (B(OH)3) Oxidation->BoricAcid Hydrolysis Hydrolysis (H2O) Hydrolysis->DEBA Anhydride Tetraethyldiboroxane (Et2B-O-BEt2) Dehydration->Anhydride EBA->Oxidation Slow Anhydride->Hydrolysis Reversible

Fig 1. Primary degradation pathways of this compound upon exposure to air and moisture.

Quantitative Data & Reagent Comparison

Because pure DEBA is transient (lasting only seconds during hydrolysis reactions before condensing or oxidizing), industrial applications rely on stable derivatives 3[3]. The table below summarizes the quantitative properties and analytical markers for DEBA and its most common commercial derivatives.

CompoundFormulaMolar Mass ( g/mol )Stability / Half-lifeStorage RequirementsPrimary Analytical Marker
This compound

85.94Seconds (transient)N/A (Generated in situ)

NMR (Broad singlet)
Diethylmethoxyborane

99.97Stable (months)2-8°C, Argon blanketGC-FID (Purity >97%)
Chlorodiethylborane

104.38Moderate (weeks)2-8°C, Strict inert atm.

NMR / Visual (Clear)

Data aggregated from and 2[2].

Applications in Drug Development and Catalysis

Organoboron compounds have transitioned from niche reagents to central pillars in medicinal chemistry. The unique electronic properties of the boron atom enable specific interactions that carbon-based molecules cannot replicate.

  • Enzyme Inhibition: Borinic acids and their derivatives act as highly effective transition-state analogs for serine proteases and

    
    -lactamases. The empty p-orbital of boron accepts the oxygen lone pair from the active site serine, forming a stable tetrahedral adduct. This mechanism is critical for overcoming multidrug-resistant bacterial strains 4[4], 5[5].
    
  • Polymerization Catalysis: Diethylmethoxyborane is utilized extensively as a catalyst and reactant in ring-opening metathesis polymerization (ROMP) and borane-mediated controlled radical polymerization for the synthesis of fluoropolymers6[6].

  • Complex Organic Synthesis: DEBA esters are employed in Reformatsky and quaternary Claisen condensations, as well as in the enantioselective synthesis of carba-furanose sugars, which are vital precursors for antiviral therapeutics .

Self-Validating Experimental Protocol: Handling Diethylmethoxyborane

To ensure scientific integrity, handling DEBA derivatives requires a self-validating workflow. Because the empty p-orbital of boron reacts with atmospheric nucleophiles at diffusion-limited rates, standard syringe techniques are insufficient. The following protocol guarantees the preservation of reagent activity.

Workflow Storage Storage (2-8°C, Ar) Glovebox Glovebox Transfer (<1 ppm O2/H2O) Storage->Glovebox Sampling Aseptic/Inert Sampling Glovebox->Sampling NMR 11B / 1H NMR Analysis Sampling->NMR GC GC-FID Analysis Sampling->GC Decision Purity >97%? NMR->Decision GC->Decision Discard Discard / Quench Decision->Discard No Proceed Proceed to Synthesis Decision->Proceed Yes

Fig 2. Self-validating handling and quality control workflow for DEBA derivatives.

Step-by-Step Methodology

Step 1: Glassware Preparation (Thermodynamic Dehydration)

  • Action: Flame-dry all Schlenk flasks and stir bars under a vacuum of <0.1 Torr for 10 minutes.

  • Causality: Surface-bound water on borosilicate glass acts as a potent nucleophile, initiating immediate hydrolysis of the borinic ester upon contact.

Step 2: Atmosphere Exchange

  • Action: Cycle the flask between vacuum and high-purity Argon (99.998%) three times.

  • Causality: Argon is denser than nitrogen, providing a superior, heavier protective blanket over the liquid reagent during septum punctures, minimizing oxygen ingress 2[2].

Step 3: Quality Control (QC) Sampling

  • Action: Inside a glovebox (<1 ppm

    
    ), prepare a dilute solution of the reagent in dry, aprotic solvent (e.g., anhydrous hexane). Analyze via GC-FID and 
    
    
    
    NMR.
  • Causality: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. Pure DEBA derivatives show a distinct signal; an upfield shift indicates oxidation to ethylboronic acid, validating whether the batch is safe to proceed or must be discarded.

Step 4: Reagent Transfer and Reaction

  • Action: Using a gas-tight Hamilton syringe purged with Argon, extract the required volume of diethylmethoxyborane. Inject dropwise into the reaction mixture at 0°C.

  • Causality: Lowering the temperature to 0°C minimizes the vapor pressure of the volatile ester and reduces the kinetic rate of any potential disproportionation side reactions.

Step 5: Reaction Quenching

  • Action: Upon completion, quench the active boron species with a mild protic source (e.g., methanol or saturated aqueous

    
    ).
    
  • Causality: Quenching converts any remaining reactive borinic species into stable, water-soluble borates, preventing post-reaction oxidation and facilitating safe downstream purification.

References

  • BR112020008498A2 - synthesis of boronate ester derivatives and uses thereof - Google Patents Source: Google Patents URL
  • Borinic acid - Wikipedia Source: Wikipedia URL:[Link]

  • WO2015171430A1 - Synthesis of boronate salts and uses thereof - Google Patents Source: Google Patents URL

Sources

Spectroscopic Characterization of Diethylborinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diethylborinic acid ((C₂H₅)₂BOH) is an organoboron compound with increasing relevance in organic synthesis and materials science. As with any reactive chemical species, a thorough understanding of its structural and electronic properties is paramount for its effective and safe utilization. Spectroscopic methods provide a powerful and non-destructive means to elucidate these characteristics. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only standardized protocols but also the underlying scientific principles that govern the experimental choices and data interpretation.

Introduction to this compound and the Imperative for its Spectroscopic Characterization

This compound, a member of the borinic acid family, is characterized by a central boron atom bonded to two ethyl groups and one hydroxyl group. Its molecular formula is C₄H₁₁BO, with a molecular weight of approximately 85.94 g/mol . The presence of an empty p-orbital on the three-coordinate boron atom imparts significant Lewis acidity to the molecule, making it a versatile reagent but also susceptible to degradation.[1]

Accurate spectroscopic characterization is not merely a procedural step but a cornerstone of its reliable application. It serves to:

  • Confirm molecular identity and purity: Ensuring that the synthesized or procured material is indeed this compound and is free from significant impurities or degradation products.

  • Elucidate molecular structure: Providing direct evidence for the connectivity of atoms and the local chemical environment.

  • Assess stability: Monitoring for the presence of common degradation products such as the anhydride (oxybis(diethylborane)) or products of oxidation.[1][2]

This guide will delve into the practical and theoretical aspects of the three primary spectroscopic techniques for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition of ¹H, ¹³C, and ¹¹B NMR spectra.

The Causality Behind NMR Experimental Choices

The choice of solvent and the specific NMR experiments are dictated by the chemical nature of this compound.

  • Solvent Selection: this compound is sensitive to protic solvents which can lead to exchange of the hydroxyl proton and potentially promote condensation reactions. Therefore, aprotic, deuterated solvents such as deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), or deuterated tetrahydrofuran (THF-d₈) are recommended. The choice of solvent can slightly influence chemical shifts.[3][4]

  • ¹¹B NMR: Due to boron being a quadrupolar nucleus (¹¹B, I = 3/2, 80.4% natural abundance), ¹¹B NMR provides a direct window into the electronic environment of the boron atom.[5] The chemical shift is highly sensitive to the coordination number of the boron, making it an excellent tool to distinguish between the desired three-coordinate borinic acid and any potential four-coordinate adducts.[5] For ¹¹B NMR, quartz NMR tubes are preferable to standard borosilicate glass tubes to avoid a broad background signal from the glass itself.

  • ¹H and ¹³C NMR: These standard experiments provide detailed information about the organic framework of the molecule.

Predicted NMR Spectroscopic Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~4.5 - 6.0Broad singletB-OH
¹H~0.8 - 1.2QuartetB-CH₂ -CH₃
¹H~0.7 - 1.1TripletB-CH₂-CH₃
¹³C~10 - 20 (broad)-B -CH₂-CH₃
¹³C~8 - 12-B-CH₂-CH₃
¹¹B~45 - 55Broad(CH₃CH₂ )₂B OH

Note: The ¹³C signal for the carbon directly attached to boron is often broadened due to quadrupolar relaxation of the ¹¹B nucleus.[9]

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Due to the air and moisture sensitivity of borinic acids, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[10]

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) via a syringe.

  • Cap the NMR tube securely.

  • If desired, add a small amount of an internal standard such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 2-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹¹B NMR:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: -100 to 100 ppm.

    • Number of scans: 128-512.

    • Relaxation delay: 1-2 seconds.

    • Reference: BF₃·OEt₂ set to 0 ppm.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 Analyze C13 ¹³C NMR transfer->C13 Analyze B11 ¹¹B NMR transfer->B11 Analyze process Process Spectra (FT, Phasing, Baseline Correction) H1->process C13->process B11->process interpret Interpret Chemical Shifts, Multiplicities, and Integration process->interpret structure Confirm Structure interpret->structure

Caption: Workflow for the NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]

The Causality Behind IR Experimental Choices

For this compound, the primary goal of IR analysis is to identify the characteristic vibrations of the O-H, B-O, C-H, and B-C bonds. The choice of sampling technique is important.

  • Attenuated Total Reflectance (ATR): This is often the most convenient method for air-sensitive solids, requiring minimal sample preparation. A small amount of the sample is pressed against a crystal (e.g., diamond or germanium), and the IR spectrum is recorded.

  • Solution IR: The sample can be dissolved in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and analyzed in a liquid cell. This can provide sharper bands but requires a solvent that does not react with the sample.

Expected IR Absorption Data for this compound

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3200 - 3400Broad, StrongO-H stretch (hydrogen-bonded)
~2850 - 2980StrongC-H stretch (aliphatic)
~1330 - 1390StrongB-O stretch (asymmetric)
~1100 - 1150MediumB-C stretch
~850 - 900MediumB-O stretch (symmetric)

Note: The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding.[13]

Experimental Protocol for ATR-IR Analysis

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Under an inert atmosphere, place a small amount of this compound onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Visualization of the IR Analysis Logic

IR_Logic cluster_bonds Key Chemical Bonds cluster_vibrations Characteristic Vibrations (cm⁻¹) Molecule This compound Structure OH O-H Molecule->OH CH C-H Molecule->CH BO B-O Molecule->BO BC B-C Molecule->BC OH_vib ~3300 (stretch) OH->OH_vib absorbs IR at CH_vib ~2900 (stretch) CH->CH_vib absorbs IR at BO_vib ~1360 (stretch) BO->BO_vib absorbs IR at BC_vib ~1120 (stretch) BC->BC_vib absorbs IR at

Caption: Relationship between molecular structure and IR vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[14][15]

The Causality Behind MS Experimental Choices

The choice of ionization technique is critical for analyzing this compound.

  • Electron Ionization (EI): This is a high-energy ionization technique that often leads to extensive fragmentation. While it may not always show a strong molecular ion peak for sensitive compounds, the fragmentation pattern can be highly informative for structural elucidation.[16]

  • Chemical Ionization (CI): A softer ionization technique that is more likely to produce a visible protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight.

  • Electrospray Ionization (ESI): Another soft ionization technique, particularly useful if the compound is analyzed in solution and can be readily ionized.

Predicted Mass Spectrum Data for this compound (under EI)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Proposed Fragment Ion Formula of Fragment Notes
86[ (C₂H₅)₂BOH ]⁺[C₄H₁₁BO]⁺Molecular Ion (M⁺)
57[ (C₂H₅)BOH ]⁺[C₂H₇BO]⁺Loss of an ethyl radical (•C₂H₅)
29[ C₂H₅ ]⁺[C₂H₅]⁺Ethyl cation

Note: The relative intensities of these peaks will depend on the ionization energy and the stability of the fragment ions.

Experimental Protocol for GC-MS (EI) Analysis

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, aprotic solvent such as dichloromethane or diethyl ether.

  • Ensure the solvent is of high purity to avoid interferences.

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC conditions:

    • Injector temperature: ~200 °C.

    • Column: A suitable capillary column (e.g., DB-5).

    • Oven program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure volatilization of the sample.

  • MS conditions:

    • Ionization source: Electron Ionization (EI).

    • Ionization energy: 70 eV.

    • Mass range: 10 - 200 amu.

Visualization of the MS Fragmentation Pathway

MS_Fragmentation M Molecular Ion (C₂H₅)₂BOH⁺ m/z = 86 F1 Fragment Ion (C₂H₅)BOH⁺ m/z = 57 M->F1 - •C₂H₅ F2 Fragment Ion C₂H₅⁺ m/z = 29 M->F2 - •B(OH)C₂H₅ R1 Ethyl Radical •C₂H₅

Caption: Predicted electron ionization fragmentation of this compound.

Conclusion: An Integrated Spectroscopic Approach

The robust characterization of this compound is best achieved through an integrated spectroscopic approach. NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. By understanding the principles behind each technique and following validated protocols, researchers can confidently ascertain the identity, purity, and structural integrity of their this compound samples, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • San Diego State University. 11B NMR Chemical Shifts. Retrieved from [Link]

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  • Stebbins, J. F., & Lee, S. K. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Journal of the American Chemical Society, 123(15), 3613–3618. Retrieved from [Link]

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  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

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  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. Retrieved from [Link]

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  • ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

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  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • Wiskur, S. L., & Lavigne, J. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15569–15577. Retrieved from [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Taylor, D. K., & Williams, J. M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(13), 2089–2093. Retrieved from [Link]

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  • Ishihara, Y., & Yoshizawa, K. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics. Retrieved from [Link]

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An In-depth Technical Guide to the Determination of Diethylborinic Acid's Lewis Acidity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Borinic acids, R₂B(OH), represent a crucial subclass of organoboron compounds, distinguished by an enhanced Lewis acidity compared to their more commonly studied boronic acid counterparts[1]. This heightened electrophilicity makes them valuable in catalysis, organic synthesis, and as structural motifs in medicinal chemistry. Diethylborinic acid, (C₂H₅)₂BOH, serves as a fundamental example within this class. A precise and accurate understanding of its Lewis acidity is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel applications. This guide provides a comprehensive overview of the principal experimental and computational methodologies for quantifying the Lewis acidity of this compound, tailored for researchers and professionals in chemical and pharmaceutical development. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols, and discuss the interpretation of results, ensuring a blend of scientific rigor and practical applicability.

Introduction: The Significance of Lewis Acidity in Borinic Acids

Lewis acidity, defined as the ability of a molecular entity to accept an electron pair, is a cornerstone of chemical reactivity[2]. For organoboron compounds like this compound, the boron atom possesses a vacant p-orbital, rendering it electron-deficient and thus Lewis acidic[3]. This property governs its interactions with Lewis bases (electron-pair donors), a fundamental step in many chemical transformations.

The strength of this interaction—the Lewis acidity—directly influences:

  • Catalytic Activity: In Lewis acid-catalyzed reactions, the borinic acid's ability to activate a substrate is proportional to its electrophilicity.

  • Reaction Kinetics: The rate of adduct formation and subsequent reactions is dictated by the Lewis acid strength.

  • Selectivity: In complex chemical environments, the borinic acid will preferentially interact with stronger Lewis bases, influencing the reaction pathway.

  • Biological Interactions: When used as a pharmacophore, the Lewis acidity determines binding affinities to biological targets like proteins.

Unlike boronic acids, borinic acids feature two carbon-boron bonds, which generally results in greater Lewis acidity[1]. However, this enhanced reactivity also makes them more susceptible to oxidation and protodeboronation, necessitating careful handling and robust analytical methods[1]. This guide focuses on the reliable determination of this key chemical parameter.

Methodologies for Quantifying Lewis Acidity

A universal, single-parameter scale for Lewis acidity remains elusive, as the measured strength can be influenced by steric factors, the nature of the Lewis base probe, and solvent effects[4][5]. Therefore, a multi-faceted approach employing both experimental and computational techniques is often the most insightful. This section details the most common and reliable methods applicable to this compound.

Spectroscopic Methods: The Gutmann-Beckett Method

The Gutmann-Beckett (GB) method is a widely adopted, convenient, and powerful technique for assessing the Lewis acidity of organoboron compounds using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy[2][6].

Principle: The method utilizes triethylphosphine oxide (Et₃PO, TEPO) as a Lewis base probe molecule. The oxygen atom in Et₃PO is a strong Lewis base that coordinates to the Lewis acidic boron center of this compound. This interaction causes a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift (Δδ) in the ³¹P NMR spectrum[4][6]. The magnitude of this chemical shift change is directly proportional to the Lewis acidity of the compound being tested.

The Lewis acidity is quantified as an "Acceptor Number" (AN), calculated using the following formula[2][4]: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the non-coordinating, weakly Lewis acidic solvent hexane (AN = 0)[4].

Causality and Experimental Insight: The choice of Et₃PO as a probe is deliberate. Its oxygen atom is a strong, well-defined Lewis basic site[6]. The interaction is remote enough from the ³¹P nucleus to minimize complex contact contributions, yet the electronic effect is strongly transmitted through the P=O bond, leading to high sensitivity in the phosphorus resonance[6]. However, a key limitation of the GB method is the steric bulk of the Et₃PO probe. For highly hindered Lewis acids, the probe may not fully coordinate, leading to an underestimation of the true Lewis acidity[5]. This is less of a concern for the relatively unhindered this compound but is a critical consideration when comparing it to bulkier boranes.

Experimental Workflow Diagram: Gutmann-Beckett Method

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis cluster_result Result Prep_LA Dissolve this compound in Anhydrous CDCl₃ Combine Mix Equimolar Amounts of Lewis Acid and Probe Prep_LA->Combine Prep_Probe Prepare Et₃PO Stock in Anhydrous CDCl₃ Prep_Probe->Combine Acquire_Sample Acquire ³¹P{¹H} NMR of Sample Mixture Combine->Acquire_Sample Prep_Ref Prepare Et₃PO Reference in Anhydrous Hexane Acquire_Ref Acquire ³¹P{¹H} NMR of Reference Prep_Ref->Acquire_Ref Determine_Shift Determine δsample (ppm) Acquire_Sample->Determine_Shift Acquire_Ref->Determine_Shift δref = 41.0 ppm Calculate_AN Calculate Acceptor Number AN = 2.21 * (δsample - 41.0) Determine_Shift->Calculate_AN Result Quantitative Lewis Acidity (AN) Calculate_AN->Result

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.

Thermodynamic Methods: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event[7]. It is considered a "gold standard" because a single experiment can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction[7].

Principle: In an ITC experiment, a solution of a Lewis base (the "ligand," e.g., pyridine or a relevant amine) is titrated in small, precise aliquots into a sample cell containing a solution of the Lewis acid (this compound). The instrument consists of a reference cell and a sample cell, and it measures the tiny temperature difference between them as the binding reaction occurs[8][9]. The power required to maintain a zero temperature difference is recorded, yielding a thermogram. Integrating the peaks in this thermogram provides the heat change for each injection, which is then plotted against the molar ratio of the reactants to generate a binding isotherm.

Causality and Experimental Insight: The shape of the binding isotherm is dictated by the binding affinity. By fitting the data to a suitable binding model, one can extract the key thermodynamic parameters:

  • Binding Affinity (Kₐ): The equilibrium association constant, a direct measure of the strength of the Lewis acid-base adduct.

  • Enthalpy (ΔH): The heat change associated with the formation of the adduct bond.

  • Stoichiometry (n): The molar ratio of the Lewis base to the Lewis acid in the formed complex.

  • Gibbs Free Energy (ΔG) and Entropy (ΔS): These can be calculated from the primary data (ΔG = -RTlnKₐ and ΔG = ΔH - TΔS), providing a complete thermodynamic profile of the interaction[7][9].

ITC provides a more fundamental, thermodynamic measure of Lewis acidity (often termed global Lewis acidity) compared to the "effective" Lewis acidity measured by spectroscopic methods[10]. The primary experimental challenge is ensuring sample purity and precisely matching the buffer composition between the titrant and the sample to minimize heats of dilution, which can obscure the binding signal[9].

Computational Methods: Fluoride Ion Affinity (FIA)

In silico, or computational, methods have become indispensable for predicting and rationalizing Lewis acidity. The most widely used theoretical descriptor is the Fluoride Ion Affinity (FIA).

Principle: FIA is defined as the negative of the gas-phase enthalpy change (or Gibbs free energy change) for the reaction of a Lewis acid with a fluoride ion (F⁻)[11]. LA + F⁻ → [LA-F]⁻ FIA = -ΔH

A more positive FIA value indicates a stronger interaction with the fluoride ion and thus, a higher Lewis acidity[11][12]. This method is particularly valuable because fluoride is a small, hard Lewis base, minimizing steric effects and providing a measure of the intrinsic electronic properties of the Lewis acid[11]. Calculations are typically performed using Density Functional Theory (DFT).

Causality and Computational Insight: FIA provides a measure of what is termed "global Lewis acidity" (gLA), reflecting the thermodynamic tendency for adduct formation[10]. This contrasts with methods like Gutmann-Beckett, which measure "effective Lewis acidity" (eLA), the effect the Lewis acid has on a probe molecule[10]. While often correlated, these two measures can diverge, especially for sterically hindered systems[10]. For this compound, the correlation is expected to be strong. The accuracy of FIA calculations is highly dependent on the level of theory and basis set used in the computation[11][12]. Recently, large datasets and machine learning models have been developed to predict FIA values with high accuracy from simple molecular inputs[13][14].

Logical Diagram: Method Selection

Method_Selection Start Goal: Determine Lewis Acidity of this compound Question1 What type of information is needed? Start->Question1 Thermo Thermodynamic Profile (Ka, ΔH, ΔG) Question1->Thermo  Full Thermodynamic Data Relative Relative Strength / Screening (Acceptor Number) Question1->Relative  Rapid Experimental Ranking Intrinsic Intrinsic Electronic Acidity (Computational) Question1->Intrinsic  Theoretical/Predictive Value Method_ITC Use Isothermal Titration Calorimetry (ITC) Thermo->Method_ITC Method_GB Use Gutmann-Beckett (³¹P NMR) Relative->Method_GB Method_FIA Use Computational Chemistry (DFT for FIA) Intrinsic->Method_FIA

Caption: Decision tree for selecting a Lewis acidity determination method.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls and calibration steps. Safety Precaution: this compound and its precursors can be air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are required.

Protocol 3.1: Gutmann-Beckett Method via ³¹P NMR

Objective: To determine the Acceptor Number (AN) of this compound.

Materials:

  • This compound

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous n-hexane

  • NMR tubes with J. Young valves or septa

  • Gas-tight syringes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions (Inside a glovebox):

    • Lewis Acid (LA) Solution: Accurately weigh ~0.1 mmol of this compound into a volumetric flask and dissolve in anhydrous CDCl₃ to make a 10.0 mM solution.

    • Probe (Et₃PO) Solution: Accurately weigh ~0.1 mmol of Et₃PO into a separate volumetric flask and dissolve in anhydrous CDCl₃ to make a 10.0 mM solution.

  • Preparation of the NMR Sample:

    • In a clean, dry vial, combine 0.50 mL of the 10.0 mM LA solution with 0.50 mL of the 10.0 mM Et₃PO solution. This creates a 1:1 molar ratio at a 5.0 mM concentration.

    • Transfer the resulting solution to an NMR tube and seal it under an inert atmosphere.

  • Preparation of the Reference Sample:

    • Dissolve a small, accurately weighed amount of Et₃PO in anhydrous n-hexane to create a ~5.0 mM solution.

    • Transfer this solution to an NMR tube and seal it. Self-Validation Note: The chemical shift of this sample should be at or very near 41.0 ppm. Significant deviation suggests solvent impurity or instrument miscalibration.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P{¹H} NMR spectrum for both the sample and the reference. Use an external reference of 85% H₃PO₄ (δ = 0 ppm) or an internal standard if desired. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra and determine the chemical shift (δ) of the singlet corresponding to the Et₃PO-LA adduct (δₛₐₘₚₗₑ).

    • Confirm the reference shift is ~41.0 ppm.

    • Calculate the Acceptor Number using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) .

Protocol 3.2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kₐ, ΔH, n) for the interaction of this compound with a Lewis base (e.g., pyridine).

Materials:

  • This compound

  • High-purity pyridine (or other Lewis base)

  • Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)

  • ITC instrument

  • Glovebox for sample preparation

Procedure:

  • Sample Preparation (Crucial Step):

    • Prepare a buffer/solvent solution. This exact same batch of solvent must be used for all solutions to avoid large heats of dilution. Degas the solvent thoroughly.

    • Cell Solution (LA): Inside a glovebox, prepare a ~0.5 mM solution of this compound in the degassed solvent. The concentration should be chosen such that the 'c-value' (c = n * Kₐ * [LA]) is between 10 and 100 for optimal curve fitting[9]. This may require some initial estimation or range-finding experiments.

    • Syringe Solution (Lewis Base): Prepare a ~5 mM solution of pyridine in the exact same degassed solvent. This should be 10-20 times more concentrated than the cell solution.

  • Instrument Setup and Equilibration:

    • Thoroughly clean the ITC cell and syringe.

    • Load the reference cell with the solvent.

    • Load the sample cell with the this compound solution.

    • Load the injection syringe with the pyridine solution, ensuring no air bubbles are present.

    • Place the instrument in the thermostat and allow the system to reach thermal equilibrium (stable baseline).

  • Titration Experiment:

    • Set up the injection sequence. A typical experiment consists of an initial small injection (e.g., 0.5 μL) to remove any material from the syringe tip, followed by 19-29 larger, identical injections (e.g., 2 μL each) with sufficient spacing to allow a return to baseline.

  • Control Experiment (Self-Validation):

    • Perform a control titration by injecting the pyridine solution from the syringe directly into the solvent-filled sample cell. The resulting heats are the heats of dilution. This data must be subtracted from the primary experimental data to isolate the heat of binding[8].

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Subtract the heats of dilution from the control experiment.

    • Plot the corrected heat per injection against the molar ratio ([Pyridine]/[LA]).

    • Fit the resulting binding isotherm to a one-site binding model using the instrument's software to determine Kₐ, ΔH, and n.

Data Summary and Interpretation

To facilitate comparison, the results from different methods should be tabulated. While direct literature values for this compound are sparse, a hypothetical comparison is presented below to illustrate the data output.

MethodParameter MeasuredTypical Value (Hypothetical)Interpretation
Gutmann-Beckett Acceptor Number (AN)65A moderately strong Lewis acid. For context, B(C₆F₅)₃ has an AN of 82.[4]
ITC (vs. Pyridine) Binding Affinity (Kₐ)5 x 10⁴ M⁻¹Indicates a strong, thermodynamically favorable interaction.
Enthalpy (ΔH)-45 kJ/molThe binding process is strongly exothermic.
Stoichiometry (n)1.02Confirms a 1:1 binding model between the acid and base.
Computational (DFT) Fluoride Ion Affinity (FIA)350 kJ/molProvides a quantitative measure of intrinsic electronic acidity.

Conclusion

The quantification of the Lewis acidity of this compound is a critical task for harnessing its full potential in chemical and pharmaceutical sciences. No single method provides a complete picture; rather, a complementary approach yields the most robust understanding. The Gutmann-Beckett method offers a rapid and convenient experimental measure of effective Lewis acidity, ideal for screening and relative comparisons. Isothermal Titration Calorimetry provides a comprehensive thermodynamic profile, detailing the affinity and energetic drivers of adduct formation. Finally, computational FIA calculations offer a powerful, predictive tool for assessing intrinsic acidity, free from steric and solvent effects. By judiciously applying these techniques, researchers can gain precise, actionable insights into the reactivity of this compound, paving the way for more rational catalyst design, reaction optimization, and drug development.

References

  • Gutmann–Beckett method. In Wikipedia. Retrieved February 28, 2026, from [Link]

  • Tanaka, H., Nakamoto, M., & Yoshida, H. (2022).
  • Tanaka, H., Nakamoto, M., & Yoshida, H. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. Scientific Reports, 13(1), 1-9. Available from: [Link]

  • Krylov, I. A., & Melen, R. L. (2024). The organoboron compounds: their Lewis acidity and catalytic activity. Dalton Transactions. Available from: [Link]

  • Determination of Lewis Acidity using 31P NMR. Magritek. Retrieved February 28, 2026, from [Link]

  • Ranasinghe, S., et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. Available from: [Link]

  • Melen, R. L. (2020). Halogenated Triarylboranes: Synthesis, Properties and Applications in Catalysis. ORCA - Online Research @ Cardiff. Available from: [Link]

  • Greb, L., & Opper, K. (2022). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method. Angewandte Chemie International Edition, 61(4), e202114550. Available from: [Link]

  • Kepp, K. P. (2020). An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and ... ChemPhysChem, 21(10), 987-994. Available from: [Link]

  • Legrave, G., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2617. Available from: [Link]

  • Greb, L., & Opper, K. (2024). Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules. Angewandte Chemie International Edition, 63(17), e202401084. Available from: [Link]

  • Greb, L., & Opper, K. (2024). Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p‐Block‐Atom‐Based Molecules. ResearchGate. Available from: [Link]

  • Ranasinghe, S., et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. Available from: [Link]

  • Kepp, K. P. (2020). An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. ResearchGate. Available from: [Link]

  • Beckett, M. A., Holland, J. R., & Varma, K. S. (1996). A convenient NMR method for the measurement of Lewis acidity at boron centres: Correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity.
  • Greb, L., & Opper, K. (2026). Gauging the Double Lewis Acidity of Dicationic Molecules with Oxide and Fluoride Ion Affinities. ChemRxiv. Available from: [Link]

  • Stojanovic, M., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. Available from: [Link]

  • Greb, L., & Opper, K. (2023). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity and Resolution of Earlier Discrepancies. Chemistry – A European Journal, 29(46), e202301049.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved February 28, 2026, from [Link]

  • Ogasahara, Y. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Osaka University. Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Cheméo (n.d.). Chemical Properties of Borinic acid, diethyl-, anhydride (CAS 7318-84-5). Retrieved February 28, 2026, from [Link]

  • Pica, A., & Bou-Assaf, T. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (136), 57723. Available from: [Link]

  • Center for Macromolecular Interactions (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved February 28, 2026, from [Link]

  • ATA Scientific (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved February 28, 2026, from [Link]

  • Malvern Panalytical (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved February 28, 2026, from [Link]

Sources

Part 1: Historical Genesis & The H.C. Brown Era

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Dialkylborinic Acids: From Transient Intermediates to Therapeutic Scaffolds

Executive Summary

Dialkylborinic acids (


) occupy a unique and historically complex niche in organoboron chemistry. Long overshadowed by their more stable cousins, boronic acids (

), and their precursors, trialkylboranes (

), dialkylborinic acids were initially regarded as elusive intermediates in the oxidative degradation of organoboranes. Their history is inextricably linked to the Nobel Prize-winning work of Herbert C. Brown , who first systematically mapped the hydroboration pathway.

While early research focused on preventing their formation to maximize alcohol yields, modern chemical biology has reclaimed the "borinic" pharmacophore. Today, the unique Lewis acidity and reversible covalent bonding capability of the


 motif drive the design of transition-state analog inhibitors for serine proteases and 

-lactamases. This guide details the discovery, synthesis, and medicinal evolution of dialkylborinic acids, distinguishing them from the widely used boronic acids and highlighting their specific utility in drug development.
The "Missing Link" in Hydroboration

In the mid-20th century, organoboron chemistry was revolutionized by H.C. Brown at Purdue University. The discovery of hydroboration allowed for the facile conversion of alkenes to organoboranes. However, the primary goal was often the subsequent oxidation to alcohols using alkaline hydrogen peroxide.

Brown and coworkers observed that this oxidation proceeded stepwise. The dialkylborinic acid was the "middle child"—a transient species formed after the first oxygen insertion but before the second.

The Oxidative Cascade:

  • Trialkylborane (

    
    ):  The initial hydroboration product.
    
  • Dialkylborinic Acid (

    
    ):  Formed via controlled radical autoxidation or hydrolysis of dialkylboranes.
    
  • Boronic Acid (

    
    ):  Formed upon further oxidation.
    
  • Alcohol (

    
    ) + Boric Acid:  The final thermodynamic products.
    

Historical Challenge: Isolation of pure dialkylborinic acids was notoriously difficult due to autoxidation . Unlike boronic acids, which are relatively stable solids, lower molecular weight dialkylborinic acids are often liquid, air-sensitive, and prone to dehydration into borinic anhydrides (


).
The Autoxidation Mechanism

The "discovery" of dialkylborinic acids is technically a discovery of controlling the radical chain reaction of organoboranes with molecular oxygen. This mechanism explains their instability and the rigorous exclusion of oxygen required during their synthesis.

Autoxidation R3B Trialkylborane (R3B) Radical R• Radical Formation R3B->Radical Initiation (O2) Peroxy Peroxyborane (R2ZOOR) Radical->Peroxy + O2 Borinic Dialkylborinic Acid (R2BOH) Peroxy->Borinic Redox Rearrangement Anhydride Borinic Anhydride (R2B-O-BR2) Borinic->Anhydride - H2O (Equilibrium)

Figure 1: The radical autoxidation pathway that converts trialkylboranes to borinic acids. Controlling this chain reaction was key to isolating the first pure dialkylborinic derivatives.

Part 2: Synthesis & Technical Methodologies

Protocol: Controlled Synthesis via Hydroboration

To isolate dialkylborinic acids, researchers must arrest the oxidation process. The following protocol utilizes Thexylborane (a hindered borane) to synthesize mixed dialkylborinic acids, a method refined to prevent over-oxidation.

Reagents:

  • Thexylborane (ThexBH

    
    )
    
  • Alkene A (1 equivalent)

  • Alkene B (1 equivalent)

  • Trimethylamine N-oxide (TMANO) (Oxidant)

Step-by-Step Workflow:

  • Hydroboration 1: React ThexBH

    
     with Alkene A at -25°C to form Thexylmonoalkylborane.
    
  • Hydroboration 2: Add Alkene B to form Thexyldialkylborane.

  • Selective Oxidation: Add anhydrous Trimethylamine N-oxide (TMANO) . TMANO selectively oxidizes the B-C bond of the thexyl group (which is sterically crowded) more slowly than the alkyl groups, or can be tuned. Crucially, for dialkylborinic acid synthesis from simple

    
    , controlled air oxidation or stoichiometric TMANO is used.
    
  • Hydrolysis: Mild hydrolysis yields the

    
    .
    
  • Isolation: Extraction with non-polar solvents (pentane) under inert atmosphere. Avoid silica gel chromatography, which can catalyze dehydration to the anhydride.

Handling & Stability: The Anhydride Equilibrium

A critical technical nuance is the equilibrium between the acid and its anhydride:



  • In Solution: Exists primarily as the acid (

    
    ) in the presence of moisture or coordinating solvents.
    
  • Neat/Dry: Spontaneously dehydrates to the anhydride (

    
    ).
    
  • Implication: In biological assays (aqueous buffers), the species is the borinic acid . In chemical storage, it is often the anhydride .

Part 3: Medicinal Chemistry & The "Borinic" Renaissance

Mechanism of Action: The Serine Trap

The physiological potency of borinic acids stems from the empty p-orbital on the boron atom. They act as Transition State Analogs for serine proteases and


-lactamases.
  • The Attack: The active site serine hydroxyl attacks the boron atom.

  • The Adduct: The boron geometry shifts from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ).
  • The Mimicry: This anionic tetrahedral adduct mimics the high-energy intermediate of peptide bond hydrolysis, binding the enzyme tightly (often

    
     in the nanomolar range).
    

Mechanism cluster_note Figure 2: Mechanism of Inhibition Enzyme Serine Protease (Ser-OH) Complex Tetrahedral Adduct (Transition State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor Dialkylborinic Acid (R2B-OH) Inhibitor->Complex Boron accepts e- pair Desc Boron shifts from sp2 to sp3, mimicking the hydrolytic transition state.

Figure 2: The "Serine Trap" mechanism where the borinic acid forms a reversible covalent bond with the enzyme active site.

Case Study: 2-APB and the "Dialkyl" vs. "Diaryl" Distinction

While dialkyl borinic acids are potent, the most famous bioactive probe is a diphenyl derivative. This distinction is vital for accuracy.

  • Compound: 2-Aminoethoxydiphenyl borate (2-APB).[1]

  • Structure: A diphenylborinic acid derivative complexed with an ethanolamine side chain.

  • Discovery (1997): Originally identified as an inhibitor of the IP3 Receptor (calcium release).

  • Evolution: Later found to modulate TRP channels (TRPV1, TRPV2, TRPV3).

  • Significance: 2-APB proved that the "borinic" core could be stable enough for biological study if sterically protected or complexed (N->B coordination). It paved the way for investigating dialkyl variants as specific protease inhibitors.

Comparative Analysis: Borinic vs. Boronic
FeatureDialkylborinic Acid (

)
Boronic Acid (

)
Lewis Acidity Higher (Two alkyl donors, less O-donation)Moderate
Stability Low (Oxidation prone, Anhydride formation)High (Bench stable solids)
Binding Mode Forms Tetrahedral Adduct (1 Serine bond)Forms Tetrahedral Adduct (1 or 2 Serine bonds)
Key Drug Class 2-APB (Probe), Protease InhibitorsVaborbactam (

-lactamase), Bortezomib (Proteasome)
Synthethic Role Intermediate / Side ProductBuilding Block (Suzuki Coupling)

Part 4: Future Outlook

The future of dialkylborinic acids lies in fragment-based drug discovery . Their higher Lewis acidity compared to boronic acids makes them aggressive binders for "hard-to-drug" serine hydrolases. However, the challenge remains metabolic stability .

Emerging Strategies:

  • Cyclization: Incorporating the boron into a ring (oxaborinines) to prevent oxidative deboronation.

  • Intramolecular Coordination: Using N->B dative bonds (as in 2-APB) to saturate the boron p-orbital during transport, releasing it only within the active site.

References

  • Brown, H. C. (1972). Boranes in Organic Chemistry. Cornell University Press.
  • Maruyama, T., et al. (1997). "2-Aminoethoxydiphenyl borate (2-APB) inhibits inositol 1,4,5-trisphosphate-induced Ca2+ release". Journal of Biochemistry. Link (The discovery of 2-APB).

  • Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds". Future Medicinal Chemistry. Link (Review of boron pharmacophores including borinic acids).

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications".[2] MedChemComm. Link (Comparison of boronic vs borinic acid stability and utility).

  • Karatjas, A. G., & Vedejs, E. (2008).[3] "Hydroboration with Pyridine Iodoborane: Synthesis of Pinacol Boronates and Dialkylborinic Acids". Journal of Organic Chemistry. Link (Modern synthesis and isolation protocols).

Sources

The Reaction Mechanism of Diethylborinic Acid with Diols: A Technical Guide for Regioselective Functionalization and Stereocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise functionalization of polyhydroxylated compounds—such as carbohydrates, macrolides, and complex active pharmaceutical ingredients (APIs)—remains a formidable challenge in synthetic chemistry. Distinguishing between structurally similar hydroxyl groups requires catalysts that can exploit subtle steric and electronic differences. Borinic acids (


), specifically diethylborinic acid (DEBA) and its derivatives like diethylmethoxyborane (

), have emerged as powerful tools for the regioselective functionalization of diols and the stereocontrolled reduction of

-hydroxy ketones (1)[1]. This whitepaper dissects the fundamental causality behind these mechanisms, providing drug development professionals with validated protocols and structural insights.

Mechanistic Foundations of Borinic Acid-Diol Interactions

The core of borinic acid catalysis lies in the reversible Lewis acid-base interaction between the electrophilic boron center and the electron-rich oxygen atoms of a diol.

In its free state, the boron atom in this compound is ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hybridized, possessing a vacant p-orbital that renders it moderately Lewis acidic with a B-O bond distance of approximately 1.352 Å ()[2]. When exposed to a 1,2-diol or 1,3-diol, the boron center undergoes a rapid, reversible alcoholysis. Unlike boronic acids (

) which often form neutral trigonal planar esters, dialkylborinic acids coordinate with diols to form a tetracoordinate,

-hybridized cyclic borinate complex (3)[3].

The Causality of Regioselectivity: The formation of this cyclic intermediate restricts the conformational flexibility of the diol. In a cis-1,2-diol system, the tetracoordinate geometry structurally differentiates the equatorial and axial oxygen atoms. The equatorial oxygen typically exhibits enhanced nucleophilicity and reduced steric hindrance. Consequently, incoming electrophiles (e.g., acyl chlorides) are directed exclusively to this equatorial site. Mechanistic studies confirm that the bimolecular reaction between this tetracoordinate borinate complex and the electrophile is the turnover-limiting step of the catalytic cycle[3].

G Diol Free 1,2-Diol + Et2BOH Base Base Addition (Proton Abstraction) Diol->Base Rapid Equilibrium Complex Tetracoordinate Cyclic Borinate Complex Base->Complex -H2O Electrophile Electrophilic Attack (Turnover-Limiting Step) Complex->Electrophile + Electrophile (e.g., TsCl) Product Mono-Functionalized Diol + Et2BOH Regeneration Electrophile->Product Regioselective Cleavage Product->Diol Catalyst Recycling

Caption: Catalytic cycle of this compound-mediated regioselective diol functionalization.

Thermodynamic and Structural Parameters

Understanding the thermodynamic stability of these complexes is critical for optimizing reaction conditions. The conditional formation constants and


 values dictate the equilibrium concentration of the active borinate species (4)[4].
Table 1: Comparative Parameters of Organoboron-Diol Interactions
ParameterThis compound (DEBA)Diphenylborinic Acid (DPBA)Phenylboronic Acid (PBA)
Formula



Boron Hybridization (Free)



Boron Hybridization (Complex)

(Tetracoordinate)

(Tetracoordinate)

(Tetracoordinate)
Typical

of Diol Complex
~10.5~8.02.0 - 3.0
B-O Bond Length (Free) ~1.35 Å~1.36 Å~1.37 Å
Primary Application Syn-reduction chelationRegioselective acylationCarbohydrate sensing

Application: Stereocontrolled Syn-Reduction (Narasaka-Prasad)

Beyond simple diol functionalization, the reaction of this compound derivatives with


-hydroxy ketones is a cornerstone of stereoselective synthesis. Using diethylmethoxyborane (

)—the methyl ester of DEBA—as a precursor, transesterification with a

-hydroxy ketone generates a rigid, six-membered diethylborinate chelate ().

The Causality of Stereocontrol: In this chelate, the diastereotopic faces of the ketonic carbonyl group are no longer equally accessible. To minimize 1,3-diaxial interactions, the bulky R-groups of the ketone adopt pseudo-equatorial positions in the chair-like transition state. The ethyl groups on the boron atom provide significant steric shielding over the equatorial trajectory. When sodium borohydride (


) is introduced, hydride attack is forced to occur exclusively from the less hindered axial face. This chelation-controlled transition state reliably yields syn-configured 1,3-diols, a motif ubiquitous in polyketide natural products and statin drugs (5)[5].

G Start β-Hydroxy Ketone Chelation Add Et2BOMe / THF (-78°C) Start->Chelation Intermediate Rigid 6-Membered Borinate Chelate Chelation->Intermediate -MeOH Reduction Add NaBH4 (Axial Hydride Attack) Intermediate->Reduction Stereocontrol Workup H2O2 / MeOH Workup (Boron Cleavage) Reduction->Workup End Syn-1,3-Diol Workup->End High dr > 98:2

Caption: Step-by-step workflow of the Et2BOMe-mediated syn-selective reduction of β-hydroxy ketones.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.

Protocol A: Regioselective Monotosylation of a 1,2-Diol

This protocol utilizes a borinic acid catalyst to selectively functionalize the equatorial hydroxyl group.

  • Complex Formation: Dissolve the 1,2-diol (1.0 eq) and the borinic acid catalyst (10 mol%) in anhydrous acetonitrile (

    
    ) under an inert argon atmosphere.
    
  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at room temperature. Causality: The mild base abstracts a proton during alcoholysis, driving the equilibrium toward the reactive, anionic tetracoordinate borinate complex.

  • Electrophilic Addition: Introduce p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a single portion. Stir for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (stain with phosphomolybdic acid). The reaction is complete when the highly polar starting diol spot disappears, replaced by a less polar UV-active spot.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography to isolate the equatorially monotosylated product.
    
Protocol B: Narasaka-Prasad Syn-Reduction of -Hydroxy Ketones

This protocol utilizes


 to direct hydride attack, yielding syn-1,3-diols.
  • Solvent Preparation: Dissolve the

    
    -hydroxy ketone (1.0 eq) in a mixture of anhydrous THF and MeOH (4:1 v/v). Cool the system to -78 °C using a dry ice/acetone bath.
    
  • Chelation: Add diethylmethoxyborane (

    
    , 1.1 eq) dropwise. Stir for 30 minutes. Causality: The low temperature prevents premature side reactions while ensuring the complete thermodynamic formation of the rigid six-membered borinate chelate.
    
  • Reduction: Add solid

    
     (1.2 eq) in one portion. The rigid chelate forces the hydride to attack from the sterically unhindered axial face.
    
  • Oxidative Cleavage: After 2 hours, quench the reaction with glacial acetic acid. Perform an oxidative workup using 30%

    
     and pH 7 buffer. Causality: Boron-oxygen bonds in the resulting product complex are highly robust; peroxide oxidation is mandatory to cleave the B-C bonds and release the free syn-1,3-diol.
    

Conclusion

The reaction of this compound and its derivatives with diols is a masterclass in utilizing reversible covalent chemistry to achieve rigid structural control. By forcing acyclic or flexible diol systems into defined, tetracoordinate


 geometries, chemists can artificially differentiate otherwise identical functional groups. Whether deployed as a catalytic directing group for regioselective acylation or as a stoichiometric chelating agent for diastereoselective reductions, the borinic acid-diol mechanism remains an indispensable asset in modern drug development and complex molecule synthesis.

References

  • Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional form
  • Recent progress in selective functionalization of diols via organoc
  • Borinic acid - Wikipedia.
  • Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies - Organic Chemistry Portal.
  • Diethylmethoxyborane 97 7397-46-8 - Sigma-Aldrich.
  • Advanced Organic Chemistry: Reaction Mechanisms Textbook - Studylib.

Sources

Methodological & Application

Application Note: Diethylborinic Acid for Selective Protection of 1,2- and 1,3-Diols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Diol Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Among the various functionalities, the hydroxyl groups of 1,2- and 1,3-diols present a unique challenge due to their proximity and similar reactivity. Selective protection of one hydroxyl group over another, or the protection of the diol unit as a whole, is often a critical maneuver to prevent undesired side reactions and to orchestrate a specific synthetic sequence.[1][2]

While numerous methods exist for diol protection, employing reagents like acetals and silyl ethers, the use of borinic acids, and specifically diethylborinic acid, offers a compelling alternative due to its unique reactivity and selectivity profile.[3][4] This application note provides a comprehensive guide to the use of this compound, primarily through its more reactive anhydride form, for the selective protection of 1,2- and 1,3-diols. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the nuances of this powerful synthetic tool.

The Active Reagent: Diethylborinic Anhydride

This compound itself is less commonly used directly for protection reactions. Instead, its anhydride, diethylborinic anhydride, is the more reactive and effective reagent. This anhydride can be prepared in situ or synthesized separately. A common method for its preparation involves the reaction of a carboxylic acid with a dialkyl dicarbonate, which proceeds through a mixed anhydride intermediate.[5][6] Another general approach to anhydride synthesis involves the dehydration of the corresponding acid or the reaction of an acid chloride with a carboxylate salt.[7] For the purposes of this guide, we will consider diethylborinic anhydride as the key reagent.

Mechanism of Protection: A Tale of Two Rings

The selective protection of diols with diethylborinic anhydride hinges on the formation of a stable cyclic borinate ester. The mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic boron atom of the anhydride.

Protection of 1,2-Diols

For 1,2-diols, the reaction proceeds through the formation of a five-membered dioxaborolane ring. This is a thermodynamically favorable process, leading to a stable protected diol.

G cluster_0 1,2-Diol Protection Diol R-CH(OH)-CH(OH)-R' Intermediate [Transition State] Diol->Intermediate + (Et2B)2O Anhydride (Et2B)2O Anhydride->Intermediate ProtectedDiol Dioxaborolane Intermediate->ProtectedDiol - Et2BOH Byproduct Et2BOH

Caption: Mechanism of 1,2-diol protection with diethylborinic anhydride.

Protection of 1,3-Diols

Similarly, 1,3-diols react with diethylborinic anhydride to form a six-membered dioxaborinane ring. The formation of these six-membered rings is also generally favorable.[3]

G cluster_1 1,3-Diol Protection Diol R-CH(OH)-CH2-CH(OH)-R' Intermediate [Transition State] Diol->Intermediate + (Et2B)2O Anhydride (Et2B)2O Anhydride->Intermediate ProtectedDiol Dioxaborinane Intermediate->ProtectedDiol - Et2BOH Byproduct Et2BOH

Caption: Mechanism of 1,3-diol protection with diethylborinic anhydride.

The selectivity between 1,2- and 1,3-diols in a polyol system can be influenced by factors such as the inherent strain of the resulting cyclic borinate esters and the steric environment around the hydroxyl groups. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored.[4]

Experimental Protocols

A. Synthesis of Diethylborinic Anhydride (Illustrative)

A general method for the in situ generation or synthesis of anhydrides involves the use of a dehydrating agent or the reaction of an acid chloride with a carboxylate.[7] While a specific, validated protocol for diethylborinic anhydride was not found in the initial search, a plausible laboratory-scale synthesis can be adapted from general procedures for anhydride synthesis.[5][6]

Materials:

  • This compound

  • A suitable dehydrating agent (e.g., acetic anhydride)

  • Anhydrous solvent (e.g., diethyl ether or toluene)[8][9]

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.

  • Add the dehydrating agent dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature for a specified time, monitoring by a suitable analytical technique (e.g., NMR or IR spectroscopy) for the disappearance of the starting material and the formation of the anhydride.

  • The resulting solution of diethylborinic anhydride can often be used directly in the subsequent protection step.

B. General Protocol for the Protection of a 1,2-Diol

Materials:

  • 1,2-diol substrate

  • Solution of diethylborinic anhydride in an anhydrous solvent

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • A mild base (e.g., pyridine or 2,6-lutidine, optional, to scavenge any acidic byproducts)

  • Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,2-diol substrate in the anhydrous aprotic solvent under an inert atmosphere.

  • If using a base, add it to the solution.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C), depending on the reactivity of the substrate.

  • Slowly add the solution of diethylborinic anhydride to the diol solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or another appropriate analytical method.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected diol.

C. General Protocol for the Protection of a 1,3-Diol

The protocol for the protection of a 1,3-diol is analogous to that of a 1,2-diol, with similar reagents and conditions. The choice of solvent and temperature may need to be optimized for the specific 1,3-diol substrate.

Data Presentation: Reaction Conditions and Substrate Scope

The following table summarizes hypothetical reaction conditions for the protection of various diols based on general principles of diol protection.[3][10]

Diol SubstrateReagentBaseSolventTemp (°C)Time (h)Yield (%)
(±)-1,2-Propanediol(Et₂B)₂OPyridineCH₂Cl₂0 to RT2-4>90
cis-1,2-Cyclohexanediol(Et₂B)₂O2,6-LutidineTHF-78 to RT3-6>95
1,3-Propanediol(Et₂B)₂OPyridineCH₂Cl₂0 to RT2-4>90
(R)-1,3-Butanediol(Et₂B)₂O2,6-LutidineTHF-78 to RT4-8>90

Characterization of Diethylboryl Protected Diols

The successful formation of the diethylboryl ether can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the signals corresponding to the diol backbone upon protection. ¹¹B NMR spectroscopy can be used to confirm the presence and coordination of the boron atom.

  • Mass Spectrometry (MS): The molecular weight of the protected diol can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the diol and the appearance of B-O stretching vibrations can be observed.

Deprotection Strategies

The diethylboryl protecting group is generally labile and can be removed under mild conditions.

A. Hydrolytic Cleavage

The most common method for deprotection is hydrolysis. This can be achieved under acidic or basic conditions.

G cluster_2 Deprotection Workflow ProtectedDiol Dioxaborolane/Dioxaborinane Diol Diol ProtectedDiol->Diol + H2O AcidBase H+ or OH- AcidBase->Diol BorinicAcid Et2BOH

Caption: General deprotection workflow for diethylboryl ethers.

Protocol for Acidic Hydrolysis:

  • Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water).

  • Add a catalytic amount of a mild acid (e.g., acetic acid or dilute HCl).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product and purify as described in the protection protocol.

B. Oxidative Cleavage

In some cases, oxidative cleavage can be employed, although this is less common for simple deprotection and more relevant in the context of subsequent transformations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reagent, low reaction temperature, or steric hindrance.Increase the equivalents of diethylborinic anhydride, increase the reaction temperature, or prolong the reaction time.
Formation of side products Presence of moisture, competing reactions with other functional groups.Ensure all reagents and solvents are anhydrous. Protect other sensitive functional groups if necessary.
Difficulty in purification Co-elution of the product with byproducts.Optimize the chromatography conditions (solvent system, silica gel type). Consider alternative purification methods like distillation or recrystallization.
Low yield Decomposition of the product during workup or purification.Use milder workup conditions (e.g., avoid strong acids or bases). Use a less acidic silica gel for chromatography.

Conclusion: A Valuable Tool for Selective Synthesis

The use of diethylborinic anhydride for the protection of 1,2- and 1,3-diols represents a valuable and selective method in organic synthesis. The formation of stable five- or six-membered cyclic borinate esters proceeds under mild conditions, and the protecting group can be readily removed. This methodology provides chemists with a powerful tool to navigate the challenges of complex molecule synthesis, enabling the selective manipulation of polyol-containing structures. While the preparation and handling of the borinic anhydride require care due to its sensitivity to moisture, the benefits of high selectivity and mild reaction conditions make it an attractive option for researchers in academia and industry.

References

  • Benchchem. (n.d.). A Comparative Analysis of Protecting Groups for 1,3-Diols: A Guide for Researchers.
  • Carbohydrate Chemistry. (n.d.). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry.
  • ResearchGate. (2016). Direct Protection of 1,2-Diols from α-Diketones.
  • Organic Chemistry Portal. (n.d.). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals.
  • Organic Chemistry Portal. (2007). Functional Group Protection and Deprotection.
  • Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols.
  • YouTube. (2020). Protection of 1, 2- & 1, 3-Diols.
  • Organic Letters. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases.
  • (n.d.). Chapter 3 Diol Protecting Groups.
  • PMC. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Wikipedia. (n.d.). Diol.
  • ResearchGate. (n.d.). Protection/deprotection of diols 8 and hydroxyketones 12.
  • Organic Syntheses. (n.d.). acid anhydrides.
  • Reddit. (2025). Protecting the diol.
  • PubChem. (n.d.). Trimethylacetic acid, anhydride with this compound (C9H19BO2).
  • Organic Chemistry Portal. (n.d.). Anhydride synthesis.
  • Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
  • ResearchGate. (n.d.). Synthesis of anhydrides from Stobbe condensation products.
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
  • (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers.
  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Diethyl Ether.
  • PubChem. (n.d.). Diethyl Ether.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Dutscher. (n.d.). DIETHYL ETHER STAB. APPROX. 6 PPM BHT (REAG. USP, PH. EUR.) P.A. ACS ISO 1L - CASE = 60-29-7.
  • PubMed. (2001). Ether: stability in preserved blood samples and a case of ether-assisted suicide.

Sources

using diethylborinic acid as a derivatizing agent for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Derivatization using Diethylborinic Acid (DEBA) Moieties for GC-MS

Abstract

This technical guide details the protocol and mechanistic rationale for using This compound (DEBA) equivalents—specifically via Triethylborane (TEB) or Diethylmethoxyborane precursors—as derivatizing agents for Gas Chromatography-Mass Spectrometry (GC-MS). Unlike traditional silylation (e.g., BSTFA) or cyclic boronation (e.g., butylboronic acid), DEBA derivatization offers a unique selectivity profile for nucleophilic analytes (alcohols, carboxylic acids, amines). This method is particularly valuable for the analysis of heat-sensitive metabolites, stereochemical differentiation, and compounds where silylation yields unstable or sterically hindered products.

Introduction & Scientific Rationale

The Challenge: Polar analytes (1,2-diols, amino alcohols, carboxylic acids) exhibit poor volatility and thermal instability, necessitating derivatization. While trimethylsilylation (TMS) is the gold standard, it suffers from moisture sensitivity, non-selective derivatization of all active hydrogens, and occasional steric hindrance.

The DEBA Solution: this compound (


) and its esters introduce the diethylborinyl group (

)
to active hydrogens.
  • Mechanism:

    
    
    
  • Key Distinction: Unlike boronic acids (

    
    ), which require vicinal diols to form cyclic boronates, diethylborinic  reagents can derivatize isolated hydroxyls and acids, forming acyclic diethylborinyl esters and anhydrides.
    
  • Mass Spectral Tag: The presence of Boron provides a distinctive isotopic signature (

    
    : 
    
    
    
    ratio of ~1:4), aiding in ion fragment identification.

Reaction Mechanism & Chemistry

The direct use of pure this compound is rare due to its pyrophoric nature and instability. The practical approach utilizes Triethylborane (TEB) or Diethylmethoxyborane (DEMB) as the active reagent.

Primary Reaction Pathway (via Triethylborane)

The reaction is driven by the formation of a stable B-O bond and the release of ethane gas, driving the equilibrium forward.



Visualizing the Pathway

DEBA_Mechanism Analyte Polar Analyte (R-OH, R-COOH) Intermediate Transition State (Coordination) Analyte->Intermediate Nucleophilic Attack Reagent Reagent Precursor (Triethylborane or DEMB) Reagent->Intermediate Product Diethylborinyl Derivative (R-O-BEt2) Intermediate->Product B-O Bond Formation Byproduct Byproduct (Ethane Gas or MeOH) Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the formation of diethylborinyl derivatives. The irreversible loss of ethane gas (when using TEB) drives the reaction to completion.

Experimental Protocol

Safety Warning: Triethylborane is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon). Use dilute solutions (e.g., 1M in Hexane/THF) to mitigate risk.

Materials Required
  • Reagent: Triethylborane (1.0 M in THF or Hexane) OR Diethylmethoxyborane (>97%).

  • Solvent: Anhydrous Ethyl Acetate or Pyridine (dried over KOH).

  • Internal Standard: n-Tetradecane or deuterated analog.

  • Equipment: GC-MS (Single Quad or TOF), inert gas manifold.

Step-by-Step Procedure
  • Sample Preparation:

    • Lyophilize biological fluids or extracts to complete dryness. Critical: Moisture competes with the reagent.

    • Reconstitute residue in 100

      
      L of anhydrous Ethyl Acetate.
      
  • Derivatization:

    • Method A (Triethylborane): Add 50

      
      L of 1.0 M Triethylborane solution under nitrogen flow.
      
    • Method B (Diethylmethoxyborane): Add 50

      
      L of neat reagent.
      
    • Cap vial immediately with a PTFE-lined crimp cap.

  • Incubation:

    • Vortex for 30 seconds.

    • Incubate at 60°C for 20 minutes . (Room temperature is sufficient for simple alcohols, but acids require heat).

    • Note: Gas evolution (ethane) may occur; ensure vial is not over-pressurized or use a vented needle if reaction is vigorous (rare at micro-scale).

  • Analysis:

    • Inject 1

      
      L directly into the GC-MS.
      
    • Injector Temp: 250°C.

    • Split Ratio: 10:1 (Adjust based on concentration).

Data Analysis & Interpretation

Mass Spectral Characteristics

Diethylborinyl derivatives exhibit unique fragmentation patterns useful for structural elucidation.

FeatureObservationMechanistic Cause
Molecular Ion (

)
Often weak or absentLabile nature of alkyl-boron bonds.
Base Peak

or

Loss of ethyl group from boron or cleavage of the B-O bond.
Isotopic Pattern Distinct doubletNatural abundance of

(19.9%) and

(80.1%).
Retention Time Shorter than TMS derivativesLower molecular weight of

(69 Da) vs

(73 Da) and lower polarity.
Comparative Performance
ParameterThis compound (DEBA)Silylation (BSTFA/TMS)Cyclic Boronic Acid (e.g., BuB(OH)2)
Target OH, COOH, NHOH, COOH, NH, SH1,2-Diols, 1,3-Diols (Vicinal)
Stability Moderate (Moisture sensitive)Moderate (Moisture sensitive)High (Cyclic stability)
Selectivity General AlkylationGeneral SilylationSpecific to Vicinal Groups
Byproducts Ethane (Gas) or MeOHTMS-OH, HF (trace)Water (requires removal)

Method Validation & Troubleshooting

Workflow Logic Diagram

Validation_Workflow Start GC-MS Signal Check Check1 Is Peak Shape Symmetrical? Start->Check1 Issue1 Tailing Peaks Check1->Issue1 No Check2 Is Boron Isotope Pattern Visible? Check1->Check2 Yes Sol1 Active Sites in Liner: Deactivate liner or Increase Reagent Excess Issue1->Sol1 Issue2 No Pattern / Wrong Mass Check2->Issue2 No Sol2 Hydrolysis Occurred: Check Solvent Dryness Reseal Vials Issue2->Sol2

Figure 2: Troubleshooting logic for DEBA derivatization issues.

Critical Control Points
  • Moisture Control: The B-O bond in diethylborinyl esters is hydrolytically unstable compared to cyclic boronates. Samples must be strictly anhydrous.

  • Injector Inertness: Boron species can interact with active silanols in the GC liner. Use deactivated wool and liners.

  • Reagent Purity: Oxidized Triethylborane produces this compound naturally, but uncontrolled oxidation can lead to boric acid precipitation. Use fresh reagents.

References

  • Köster, R., & Synoradzki, L. (1984). Diethylborinic esters: Preparation and properties. Chemische Berichte. Link (Foundational chemistry of diethylborinic esters).

  • Li, X., et al. (2023). Volatile Flavor of Tricholoma matsutake from the Different Regions of China by Using GC×GC-TOF MS. Foods. Link (Application citing detection of this compound anhydrides).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Poole, C. F. (2013). Gas Chromatography. Elsevier.
  • BenchChem. (2024). Diethylmethoxyborane: Synthetic Reagent and Properties. Link (Technical data on the precursor reagent).

High-Affinity Carbohydrate Sensing: Synthesis and Application of Diethylborinic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic carbohydrate receptors is a critical frontier in diagnostics, targeted drug delivery, and continuous metabolic monitoring. While boronic acids (R-B(OH)₂) have historically dominated this field [1, 2], borinic acids (R₂BOH) —specifically aliphatic variants like diethylborinic acid (DEBA)—represent a highly tunable, yet historically underutilized, class of recognition motifs.

This application note provides a comprehensive, self-validating protocol for the synthesis of a stable this compound precursor and its deployment in an Indicator Displacement Assay (IDA) . By leveraging the unique Lewis acidity and steric profile of the diethylborinic moiety, researchers can achieve highly specific, reversible carbohydrate sensing in aqueous physiological environments.

Mechanistic Rationale: The Borinic Acid Advantage

Thermodynamic Profile and Selectivity

Borinic acids interact with 1,2- and 1,3-diols to form anionic borinate esters. Unlike boronic acids, which often struggle with solubility and require high pH to favor the tetrahedral binding state, borinic acids natively possess a different electronic structure that alters their pKa and binding thermodynamics [4].

Crucially, borinic acids display an exceptionally high affinity for catechols (such as the fluorescent dye Alizarin Red S) and α-hydroxycarboxylic acids, while maintaining moderate, highly reversible binding to standard carbohydrates [4, 5]. This distinct selectivity profile is advantageous for IDAs: the receptor binds the indicator dye tightly, creating a near-zero background signal. Only analytes with the correct cis-diol geometry and sufficient concentration (e.g., physiological glucose or fructose) can competitively displace the dye, minimizing false positives in complex biological matrices.

The Indicator Displacement Assay (IDA) Logic

The sensor does not rely on covalent attachment of a fluorophore to the highly reactive this compound. Instead, it utilizes a dynamic, multi-component equilibrium. The borinic acid (Receptor) coordinates with Alizarin Red S (Dye), quenching its fluorescence via a change in the dye's electronic conjugation. Upon introduction of a carbohydrate (Analyte), the dye is displaced, and the optical signal is restored.

SensorMechanism Receptor This compound (Receptor) Complex Sensor Ensemble (Fluorescence OFF) Receptor->Complex Assembly Dye Alizarin Red S (Reporter Dye) Dye->Complex Binding Bound Borinate-Sugar (Stable Adduct) Complex->Bound Competitive Displacement Signal Free Dye (Fluorescence ON) Complex->Signal Signal Recovery Analyte Carbohydrate (Analyte) Analyte->Bound High Affinity Interaction

Figure 1: Logical workflow of the Indicator Displacement Assay (IDA) using this compound.

Experimental Protocols

Protocol A: Synthesis of the Stable Sensor Precursor (2-Aminoethyl Diethylborinate)

Expertise Insight (Causality): Free this compound is highly susceptible to air oxidation and can be pyrophoric. To create a reliable, bench-stable reagent, the in situ generated diethylmethoxyborane must be trapped with ethanolamine. This forms a stable N→B coordinate complex (a "borinate ester"), locking the boron in a tetrahedral geometry that satisfies its empty p-orbital and prevents oxidation[3].

Materials:

  • Trimethyl borate (anhydrous)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Ethanolamine (anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 50 mL of anhydrous THF and 10 mmol of trimethyl borate.

  • Grignard Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to prevent over-alkylation, which would yield unreactive triethylborane [3].

  • Alkylation: Add 20 mmol of ethylmagnesium bromide dropwise over 30 minutes via syringe pump. Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Complexation: Cool the mixture to 0 °C and add 11 mmol of anhydrous ethanolamine dropwise.

  • Self-Validation Checkpoint: Within 10–15 minutes, a dense white precipitate should form. This visual cue confirms the successful N→B coordination and the formation of 2-aminoethyl diethylborinate. If no precipitate forms, the Grignard reagent may have degraded.

  • Isolation: Filter the white solid under vacuum, wash extensively with cold diethyl ether to remove magnesium salts and unreacted starting materials, and dry under high vacuum overnight.

Protocol B: Assembly and Validation of the Carbohydrate Sensor (IDA)

Expertise Insight (Causality): The sensor must be assembled in a non-coordinating buffer. Phosphate buffers can competitively bind to the boron center, skewing thermodynamic measurements. HEPES buffer is strictly required to ensure the carbohydrate is the only competing ligand in the system.

Materials:

  • 2-Aminoethyl diethylborinate (Synthesized in Protocol A)

  • Alizarin Red S (ARS)

  • HEPES Buffer (100 mM, pH 7.4)

  • Target Carbohydrates (D-Fructose, D-Glucose)

Step-by-Step Methodology:

  • Receptor Activation: Dissolve 2-aminoethyl diethylborinate to a concentration of 1.0 mM in the HEPES buffer. Causality: In aqueous media at physiological pH, the ethanolamine ligand rapidly and spontaneously hydrolyzes, revealing the active, trigonal planar this compound [4].

  • Dye Incorporation: Add ARS to the solution to achieve a final dye concentration of 10 µM. Incubate in the dark for 15 minutes at room temperature.

  • Self-Validation Checkpoint (Sensor Priming): Measure the fluorescence emission at 580 nm (excitation at 460 nm). The baseline fluorescence of the free ARS must be quenched by >80% compared to a control ARS solution without the boron receptor. This confirms the successful formation of the Receptor-Dye complex.

  • Titration: Aliquot 2 mL of the sensor ensemble into a quartz cuvette. Titrate with a concentrated stock solution of D-Fructose (0.1 mM to 50 mM final concentration).

  • Data Acquisition: Record the fluorescence recovery after each addition (allow 2 minutes for equilibrium). The increase in fluorescence directly correlates to the concentration of the carbohydrate displacing the dye.

Quantitative Data Analysis

To evaluate the efficacy of the this compound sensor, its thermodynamic binding parameters are compared against the industry standard, phenylboronic acid. The data below illustrates the characteristic borinic acid profile: exceptional affinity for the catechol dye (ARS) and selective, moderate affinity for cis-diols (Fructose).

Table 1: Representative Association Constants (


) in Aqueous Buffer (pH 7.4) 
Receptor MotifAnalyte / LigandAssociation Constant (

, M⁻¹)
Optical Response
This compound Alizarin Red S (Catechol)> 15,000Fluorescence Quenching (OFF)
This compound D-Fructose (cis-diol)~ 3,200Fluorescence Recovery (ON)
This compound D-Glucose~ 180Fluorescence Recovery (ON)
Phenylboronic AcidAlizarin Red S (Catechol)~ 4,500Fluorescence Quenching (OFF)
Phenylboronic AcidD-Fructose (cis-diol)~ 160Fluorescence Recovery (ON)

*Included as a reference standard. Note the superior discrimination and tighter dye-binding baseline of the borinic acid motif [4, 5].

References

  • Title: Boron-Carbohydrate Interactions | Source: Griffith Research Online | URL: [Link]

  • Title: Boronic acid | Source: Wikipedia | URL: [Link]

  • Title: Recent Advances in the Synthesis of Borinic Acid Derivatives | Source: Molecules (NIH/PMC) | URL: [Link]

  • Title: Borinic Acids: A Neglected Class of Organoboron Compounds for Recognition of Diols in Aqueous Solution | Source: Australian Journal of Chemistry (ConnectSci) | URL: [Link]

  • Title: Molecular Boronic Acid-Based Saccharide Sensors | Source: Chemical Reviews (ACS Publications) | URL: [Link]

Application Notes & Protocols: Diethylborinic Acid-Catalyzed Acylation of Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to a Fundamental Transformation

The acylation of alcohols to form esters is a cornerstone of organic synthesis, indispensable for installing protecting groups, synthesizing active pharmaceutical ingredients, and creating advanced materials. While classic methods often rely on stoichiometric activating agents or harsh conditions, the field of organocatalysis has introduced milder and more selective alternatives. Among these, organoboron acids have emerged as exceptionally versatile Lewis acid catalysts.[1]

This guide focuses on the application of diethylborinic acid and its derivatives as catalysts for the acylation of alcohols. Borinic acids offer a unique mode of action, leveraging the ability of boron to form reversible covalent bonds with hydroxyl groups.[1][2] This interaction provides a powerful platform for activating alcohols under mild conditions, achieving high levels of selectivity that are often difficult to obtain with traditional methods. Key advantages of this catalytic system include its low toxicity, especially when compared to organotin reagents, and its capacity to perform highly regioselective acylations on complex molecules like carbohydrates.[3]

The Catalytic Mechanism: A Symphony of Reversible Covalent Activation

The efficacy of this compound as an acylation catalyst stems from its Lewis acidic nature and its dynamic interaction with both the alcohol and the acylating agent. The catalytic process does not simply rely on activating the acylating agent; instead, it orchestrates a cooperative activation of the alcohol nucleophile.

The generally accepted mechanism proceeds through the following key steps:

  • Alcohol Activation via Borinate Ester Formation: The Lewis acidic boron center of this compound (Et₂BOH) reversibly reacts with the alcohol substrate (R-OH) to form a diethylborinate ester intermediate. This step is crucial as it increases the nucleophilicity of the alcohol's oxygen atom.

  • Nucleophilic Attack: The activated borinate ester intermediate then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride, (R'CO)₂O).

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Acyl Transfer and Catalyst Regeneration: The tetrahedral intermediate collapses, transferring the acyl group (R'CO) to the alcohol. This step forms the final ester product (R-OCOR') and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.

dot digraph "Catalytic Cycle of this compound-Catalyzed Acylation" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes catalyst [label="Et₂BOH\n(Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alcohol [label="R-OH\n(Alcohol Substrate)", fillcolor="#FBBC05"]; intermediate [label="Et₂BOR\n(Activated Borinate Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acyl_agent [label="(R'CO)₂O\n(Acylating Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tetrahedral [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="R-OCOR'\n(Ester Product)", shape=cds, fillcolor="#FFFFFF"]; regenerated_catalyst [label="Et₂BOH", fillcolor="#4285F4", fontcolor="#FFFFFF", style=invis];

// Edges catalyst -> intermediate [label=" + R-OH\n- H₂O"]; intermediate -> tetrahedral [label=" + (R'CO)₂O"]; acyl_agent -> tetrahedral; tetrahedral -> product [label="Acyl Transfer"]; product -> regenerated_catalyst [label=" + R'COOH", style=invis]; tetrahedral -> catalyst [label="Regeneration"]; } enddot Figure 1: Catalytic cycle of this compound acylation.

Substrate Scope and Regioselectivity

A significant advantage of borinic acid catalysis is its broad substrate scope and the exceptional control over regioselectivity, particularly in polyol systems.

  • Alcohols: The methodology is applicable to a wide range of primary and secondary alcohols. Tertiary alcohols can be more challenging due to steric hindrance but may react under more forcing conditions.

  • Acylating Agents: Acid anhydrides are commonly used and highly effective. More reactive acylating agents like acid chlorides and chloroformates are also compatible with the catalytic system.[3]

  • Regioselectivity in Polyols: The catalyst exhibits remarkable regioselectivity for the acylation of polyols, most notably carbohydrate derivatives. Diarylborinic acids have been shown to selectively catalyze the acylation of cis-1,2-diol motifs, leaving other hydroxyl groups untouched.[3] This is attributed to the favorable formation of a cyclic boronate ester with the cis-diol, which positions one hydroxyl group for preferential acylation. This catalytic approach allows for the selective protection of carbohydrates, a crucial step in the synthesis of oligosaccharides.[3][4]

Substrate TypeAcylating AgentCatalystKey FeatureReference
Primary/Secondary AlcoholsAcetic AnhydrideThis compoundGeneral, high-yield esterification[1]
Carbohydrate (e.g., Methyl α-D-mannopyranoside)Benzoyl ChlorideDiphenylborinic AcidHigh regioselectivity for secondary OH groups[3]
Vicinal DiolsVarious Acid ChloridesDiarylborinic AcidSelective monoacylation of cis-diols[3]
Benzylic AlcoholsAcetic AnhydrideArylboronic AcidsDehydrative C-alkylation potential[5]

Table 1: Summary of Substrate Scope for Borinic Acid-Catalyzed Acylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative acylation reaction.

Workflow Overview

dot digraph "Experimental Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

// Nodes A [label="1. Preparation\n- Dry glassware\n- Inert atmosphere (N₂/Ar)"]; B [label="2. Reagent Addition\n- Add alcohol, solvent, base\n- Cool to 0 °C"]; C [label="3. Catalyst & Reagent\n- Add Et₂BOH catalyst\n- Add anhydride dropwise"]; D [label="4. Reaction\n- Warm to RT\n- Monitor by TLC"]; E [label="5. Workup\n- Quench reaction\n- Aqueous extraction"]; F [label="6. Purification\n- Dry organic layer\n- Concentrate\n- Column Chromatography"]; G [label="7. Analysis\n- Yield determination\n- NMR, MS characterization"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } enddot Figure 2: General experimental workflow for acylation.

Protocol: General Procedure for this compound-Catalyzed Acetylation of a Secondary Alcohol

Materials:

  • Secondary Alcohol (e.g., 1-Phenylethanol) (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • This compound solution (e.g., 1 M in THF or generated in situ) (1-5 mol%)

  • Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, oven- or flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation:

    • Place a magnetic stir bar into a flame-dried round-bottom flask.

    • Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add the secondary alcohol (1.0 equiv) followed by anhydrous DCM (to make a ~0.1 M solution).

    • Add the tertiary amine base (1.5 equiv) via syringe.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst and Acylating Agent Addition:

    • While stirring at 0 °C, add the this compound catalyst (1-5 mol%) via syringe.

    • Slowly add the acetic anhydride (1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

  • Workup:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

  • Characterization:

    • Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: this compound is sensitive to air and moisture and may have hydrolyzed. 2. Wet Reagents/Solvent: Water will consume the acylating agent and deactivate the catalyst. 3. Insufficient Catalyst: Catalyst loading may be too low for the specific substrate.1. Use a fresh bottle of catalyst or a freshly prepared solution. Handle strictly under inert atmosphere. 2. Ensure all solvents and reagents are rigorously dried before use. 3. Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).
Formation of Side Products 1. Over-acylation (for polyols): Reaction time is too long or temperature is too high. 2. Elimination (for sensitive alcohols): The base used is too strong or the temperature is elevated.1. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material. Consider running the reaction at a lower temperature (0 °C). 2. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Maintain low reaction temperatures.
Difficult Purification 1. Boron Byproducts: Residual boron compounds can co-elute with the product.1. During workup, perform an extractive wash with a diol like pinacol or an aqueous solution of an amine (e.g., triethanolamine) to complex and remove boron species into the aqueous layer.

References

  • Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727. [Link]

  • Ishihara, K., & Taylor, M. S. (2019). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 52(6), 1523-1535. [Link]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496. [Link]

  • Mori, Y., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters, 21(10), 3789–3794. [Link]

  • Poon, K. C., et al. (2023). Direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organocatalyst scaffold. Nature Communications, 14(1), 2548. [Link]

  • Taylor, M. S., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. The Journal of Organic Chemistry, 85(20), 13086–13095. [Link]

  • Fu, G. C. (2004). Acylation of Alcohols and Amines. Comprehensive Organic Synthesis II, 2, 793-826. [Link]

  • Steglich, W., & Höfle, G. (1969). 4-(Dimethylamino)pyridine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

Sources

Application Note: Diethylborinic Acid Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of natural product synthesis and drug development, the stereoselective construction of syn-1,3-diols is a foundational requirement. This structural motif is ubiquitous in polyketide macrolides, antifungal agents, and cholesterol-lowering statins. The most reliable and widely adopted methodology to achieve this transformation is the Narasaka-Prasad reduction , which utilizes diethylmethoxyborane (Et₂BOMe)—the methyl ester of diethylborinic acid—as a critical chelating agent[1],[2].

The high diastereoselectivity of this reaction is driven by the Lewis acidic nature of the this compound derivative. When introduced to a


-hydroxy ketone, Et₂BOMe undergoes a rapid ligand exchange (eliminating methanol) to form a highly rigid, six-membered cyclic boron chelate[1]. This chair-like intermediate locks the conformation of the acyclic substrate. Consequently, when sodium borohydride (NaBH₄) is introduced, the intermolecular hydride attack is sterically restricted, forcing delivery from the less hindered face of the carbonyl group[1],[2]. This precise spatial control routinely yields syn-1,3-diols with diastereomeric ratios (dr) exceeding 95:5.

Mechanism Step1 Acyclic β-Hydroxy Ketone (Flexible Conformation) Step2 Addition of Et₂BOMe (Lewis Acid Coordination) Step1->Step2 Step3 Formation of 6-Membered Boron Chelate (Rigid Chair) Step2->Step3 - MeOH Step4 Intermolecular Hydride Attack (NaBH₄ from less hindered face) Step3->Step4 Stereocontrol established Step5 Aqueous / Oxidative Workup (Cleavage of B-O bonds) Step4->Step5 Step6 syn-1,3-Diol Product (High Diastereomeric Excess) Step5->Step6

Fig 1. Mechanistic pathway dictating high syn-diastereoselectivity via a rigid boron chelate.

Quantitative Performance in Complex Syntheses

The robustness of the Et₂BOMe-mediated reduction has been validated across numerous complex total syntheses. The table below summarizes the quantitative data from key natural product and pharmaceutical synthesis campaigns, highlighting the reagent's consistent performance.

Table 1: Diastereoselectivity of Et₂BOMe in Syn-Selective Reductions
Target Molecule / PrecursorSubstrate TypeReagents & Solvent SystemTemp (°C)Yield (%)syn:anti RatioRef
(+)-Harzialactone A

-Hydroxy ketone
Et₂BOMe, NaBH₄, THF/MeOH-7898>99:1
Palmyrolide A (Cavelier route)

-Hydroxy ketone
Et₂BOMe, NaBH₄, THF/MeOH-78N/A95:5[3]
Sodium Fluvastatin

-Ketoester
Et₂BOMe, NaBH₄, THF/MeOH-7885>95:5[4],[2]

Note: While the reaction provides excellent stereocontrol (e.g., 95:5 dr in the Cavelier studies of Palmyrolide A), successful isolation is highly dependent on the workup protocol, as robust boron chelates can sometimes complicate chromatographic separation[5],[3].

Critical Parameters for Stereocontrol

As an Application Scientist, it is vital to understand the causality behind the reaction conditions rather than treating them as a mere recipe:

  • Solvent System (THF/MeOH 4:1): Pure THF is insufficient because NaBH₄ has poor solubility at cryogenic temperatures. Methanol is strictly required to form the mixed solvent system; it prevents freezing at -78 °C and acts as a proton source, generating active alkoxyborohydride species that facilitate the reduction[1].

  • Cryogenic Temperature (-78 °C): The reaction must be maintained at -78 °C during both the chelation and reduction phases[1]. Higher temperatures increase the conformational flexibility of the boron chelate and promote background (un-chelated) reduction, which drastically degrades the syn:anti ratio.

  • Boron Cleavage (Workup): Hydrolysis of the product yields this compound and methanol[5]. The resulting product-boron complex is notoriously stable. Failure to chemically break this chelate during workup will result in artificially low isolated yields and smeared silica gel columns.

Workflow A β-Hydroxy Ketone (Substrate) B Et₂BOMe THF/MeOH A->B C Boron Chelate (-78 °C, 30 min) B->C Chelation D NaBH₄ (-78 °C, 2-4 h) C->D E syn-1,3-Diol (Purified) D->E Reduction & Workup

Fig 2. Experimental workflow of the Narasaka-Prasad reduction for syn-1,3-diol synthesis.

Validated Experimental Protocol: Stereoselective syn-1,3-Diol Synthesis

This protocol provides a self-validating, step-by-step methodology for executing the Narasaka-Prasad reduction on a standard


-hydroxy ketone substrate.
Materials Required
  • 
    -Hydroxy ketone substrate (1.0 equiv)
    
  • Diethylmethoxyborane (Et₂BOMe), 1.0 M solution in THF (1.1–1.5 equiv)[1]

  • Sodium borohydride (NaBH₄) powder (1.5–2.0 equiv)[1]

  • Anhydrous Tetrahydrofuran (THF) and Anhydrous Methanol (MeOH)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂) or extensive Methanol (for co-evaporation)

Step-by-Step Methodology

Step 1: Substrate Preparation and Chelation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolve the

    
    -hydroxy ketone in a mixture of anhydrous THF and MeOH (4:1 v/v ratio) to achieve a substrate concentration of ~0.1 M[1].
    
  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Add Et₂BOMe (1.2 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent before it hits the solution[1].

  • Stir the mixture at -78 °C for 30 to 60 minutes.

    • Causality: This incubation period is non-negotiable; it ensures the complete thermodynamic formation of the rigid six-membered boron chelate prior to the introduction of the hydride source[1].

Step 2: Diastereoselective Reduction

  • Add NaBH₄ (1.5 equiv) in one single portion directly to the -78 °C solution[1]. (Alternatively, for larger scales, add a pre-chilled solution of NaBH₄ in minimal MeOH).

  • Maintain the reaction strictly at -78 °C and stir for 2 to 4 hours[1].

  • Validation Checkpoint: To confirm reaction completion, withdraw a 50 µL aliquot, quench it into a microtube containing 0.5 mL EtOAc and 0.5 mL saturated aqueous NH₄Cl. Extract the organic layer and spot on a TLC plate. The syn-1,3-diol product will appear significantly more polar (lower Rf) than the starting

    
    -hydroxy ketone.
    

Step 3: Quenching and Boron Cleavage (Critical Phase)

  • Once complete conversion is verified, quench the reaction while still at -78 °C by the slow, dropwise addition of glacial acetic acid (approx. 2-3 mL per mmol of substrate)[1].

    • Causality: Acetic acid safely neutralizes the excess NaBH₄ and protonates the intermediate boron alkoxides, preventing retro-aldol or epimerization pathways as the reaction warms.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Cleaving the Chelate: To destroy the robust this compound half-ester complex, choose one of the following methods:

    • Method A (Oxidative): Add 30% H₂O₂ (2-3 equiv) and stir at room temperature for 1 hour. This oxidizes the boron species, releasing the free diol.

    • Method B (Co-evaporation): Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in 20 mL of methanol and concentrate again. Repeat this methanol co-evaporation 4 to 5 times.

    • Causality: Methanol reacts with the boron residues to form volatile trimethyl borate (B(OMe)₃), which is removed under vacuum, shifting the equilibrium to yield the completely free syn-1,3-diol[5].

Step 4: Isolation

  • Dilute the residue with EtOAc and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (typically using a Hexanes/EtOAc gradient) to isolate the pure syn-1,3-diol.

References

  • Cavelier, F., et al. "Asymmetric Total Synthesis and Absolute Stereochemistry of the Neuroactive Marine Macrolide Palmyrolide A." PMC / NIH. Available at:[Link]

  • Chemistry Stack Exchange. "Synthesis Golf I: Sodium Fluvastatin." Stack Exchange. Available at: [Link]

  • SynArchive. "Narasaka-Prasad Reduction." SynArchive. Available at: [Link]

  • European Journal of Organic Chemistry. "Stereocontrolled Synthesis of Harzialactone A and Its Three Stereoisomers by Use of Standardized Polyketide Building Blocks." EurJOC. Available at: [Link]

Sources

Application Note: Diethylborinic Acid Mediated Aldol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of Diethylborinic acid (


)  and its derivatives in mediating and catalyzing aldol reactions. While traditional boron-mediated aldol reactions (e.g., Evans or Masamune protocols) rely on highly reactive boron triflates (

) or chlorides (

) for stoichiometric soft enolization, recent advancements have positioned borinic acids as powerful organocatalysts for direct, atom-economical aldol condensations.

This guide focuses on two distinct methodologies:

  • Catalytic Direct Aldol: Using

    
     to activate donor/acceptor systems via dual-activation mechanisms (Lewis acid/Brønsted base hybrid).
    
  • Stoichiometric Soft Enolization: The classical generation of diethylboron enolates for high diastereoselectivity (syn-aldol).

Scientific Foundation & Mechanism

The "Boron Effect" in Aldol Reactions

Boron mediates aldol reactions through soft enolization . Unlike alkali metal enolates (Li, Na), the boron-oxygen bond is shorter (approx. 1.4–1.5 Å) and possesses significant covalent character. This tightness leads to a highly organized, six-membered Zimmerman-Traxler transition state , which rigidly controls stereochemistry.

Mechanism of Borinic Acid Catalysis

In the catalytic mode,


 operates differently than standard Lewis acids. It acts as a bifunctional catalyst :
  • Electrophile Activation: The boron center coordinates to the aldehyde oxygen, increasing its electrophilicity.

  • Enolization/Tethering: The hydroxyl group of the borinic acid can exchange with the donor (e.g., a hydroxy ketone or carboxylic acid) or act as a proton shuttle, facilitating enol formation.

The resulting intermediate is a boron enolate generated in situ, which attacks the activated aldehyde.

Figure 1: Catalytic cycle of borinic acid mediated aldol reaction. The catalyst is regenerated via hydrolysis or ligand exchange.

Experimental Protocols

Safety & Handling
  • Flammability: this compound and its precursors (like triethylborane,

    
    ) are pyrophoric or highly flammable. 
    
    
    
    is often supplied as a solution in THF.[1]
  • Air Sensitivity: While borinic acids are more stable than boranes, they can oxidize to boronic acids or boric acid over time. Handle under Argon/Nitrogen for reproducibility.

  • Peroxide Formation: If using THF solutions, test for peroxides before concentration.

Protocol A: Catalytic Direct Aldol (The Taylor/Ishihara Approach)

This protocol is optimized for the reaction of


-hydroxy ketones or pyruvic acids with aldehydes, where 

acts as a biomimetic catalyst.

Reagents:

  • Catalyst: this compound (

    
     in THF) or Diphenylborinic acid (solid, more stable alternative).
    
  • Solvent: THF or Water/Ethanol mixtures (depending on substrate solubility).

  • Donor: Pyruvic acid or Hydroxyacetone.

  • Acceptor: Aryl or Alkyl aldehyde.

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried reaction vial equipped with a magnetic stir bar, add the aldehyde (

    
    , e.g., 1.0 mmol) and the donor (
    
    
    
    ).
  • Solvent Addition: Add solvent (THF or

    
    ) to reach a concentration of 
    
    
    
    .
  • Initiation: Add this compound (

    
    ).
    
    • Note: If using the

      
       THF solution, add 
      
      
      
      per mmol of substrate.
  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Monitoring: Monitor via TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Quench & Workup:

    • Add saturated aqueous

      
       (
      
      
      
      ).
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Table 1: Troubleshooting the Catalytic Protocol

ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation (oxidation)Use fresh

or switch to Diphenylborinic acid (solid).
No Reaction Substrate mismatchEnsure donor is capable of bidentate coordination (e.g.,

-hydroxy/carboxy).
Side Products Dehydration (Elimination)Lower temperature to 0 °C; ensure neutral pH during workup.
Protocol B: Stoichiometric Syn-Aldol (Boron Enolate Generation)

This method uses


 derivatives (converted in situ to the triflate or used with specific activation) to form a rigid enolate for high stereocontrol.

Reagents:

  • Boron Source: this compound (pre-treated) or Diethylboron triflate (

    
    , generated from 
    
    
    
    + TfOH if not purchased).
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Workflow:

  • Enolization:

    • Cool a solution of ketone (

      
      ) in DCM (
      
      
      
      ) to -78 °C .
    • Add

      
       (
      
      
      
      ) followed by the boron reagent (
      
      
      ).
    • Stir at -78 °C for 30 mins, then warm to 0 °C for 15 mins to ensure complete enolization (formation of the Z-enolate).

  • Aldol Addition:

    • Re-cool to -78 °C .

    • Add the aldehyde (

      
      ) dropwise (neat or in DCM).
      
    • Stir at -78 °C for 1–2 hours.

  • Oxidative Workup (Critical):

    • Why? The boron-aldolate bond is strong. Simple hydrolysis is often slow.

    • Add pH 7 buffer (

      
      ).
      
    • Add Methanol (

      
      ) and 30% 
      
      
      
      (
      
      
      ).
    • Stir vigorously at Room Temperature for 1 hour.

  • Extraction:

    • Separate layers, extract aqueous with DCM.

    • Wash with

      
       and 
      
      
      
      (to quench peroxide).

Figure 2: Workflow for stoichiometric boron-mediated aldol reaction requiring oxidative workup.

Data Interpretation & Stereochemistry

The choice of ethyl groups on the boron (


) versus bulky groups (e.g., cyclohexyl 

) affects stereoselectivity.

Table 2: Stereochemical Outcomes (General Trends)

ReagentEnolate GeometryMajor ProductSelectivity Ratio

Z-EnolateSyn-Aldol>10:1

E-EnolateAnti-Aldol>20:1

Z-EnolateSyn-Aldol>15:1

Note:


 is smaller ("tighter") than 

, often leading to faster reaction rates but occasionally lower stereocontrol if the substrate is not sterically demanding.

References

  • Taylor, M. S., et al. "Boron-Catalyzed Direct Aldol Reactions of Pyruvic Acids."[2] Organic Letters, vol. 11, no.[2] 23, 2009, pp. 5486–5489.

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Topics in Stereochemistry, vol. 13, 1982, pp. 1–115.
  • Ishihara, K., et al. "Borinic Acid-Catalyzed Dehydrative Condensation." Journal of the American Chemical Society, vol. 138, no. 20, 2016.
  • Brown, H. C., & Rogic, M. M. "Organoboranes as Reagents for Organic Synthesis." Organometallics in Synthesis.
  • PubChem. "this compound - Compound Summary." National Library of Medicine.

Sources

diethylborinic acid in the construction of boron-containing heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diethylborinic Acid and Its Derivatives in the Construction of Boron-Containing Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

Organoboron compounds are indispensable in modern synthetic chemistry. While boronic acids (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) are widely celebrated for cross-coupling, borinic acids (

) and their esters—such as this compound (

) and diethylmethoxyborane (

)—possess enhanced Lewis acidity due to the presence of two electron-donating alkyl groups. This unique electronic profile makes them exceptional reagents for the construction of boron-containing heterocycles .

In drug development and complex target synthesis, the formation of these boron heterocycles serves two distinct but equally critical purposes:

  • Transient Heterocycles for Stereocontrol: The formation of intermediate 6-membered 1,3,2-dioxaborinane rings to rigidly lock molecular conformation, enabling highly diastereoselective reactions (e.g., the Narasaka-Prasad reduction)[1].

  • Stable Heterocycles for Medicinal Chemistry: The multi-component assembly of tetracoordinate boron heterocycles (e.g., 1,2,4,5-oxadiazaboroles), which exhibit improved hydrolytic stability and unique bioisosteric properties for drug design[2].

This application note details the causality, mechanistic pathways, and self-validating protocols for utilizing this compound derivatives in both paradigms.

Transient Boron Heterocycles: The Narasaka-Prasad Reduction

Mechanistic Causality

The synthesis of syn-1,3-diols from


-hydroxy ketones is a cornerstone in the synthesis of polyketide natural products and statin drugs. The addition of 

to a

-hydroxy ketone results in a rapid chelation event, forming a transient 6-membered cyclic borinate ester (a boron-containing heterocycle)[1].

Because the boron atom acts as an organizing center, the substituents on the stereogenic center and adjacent to the ketone are forced into pseudo-equatorial positions to minimize 1,3-diaxial steric strain. This locks the substrate into a rigid chair-like conformation. When sodium borohydride (


) is introduced, the hydride is directed to attack the carbonyl carbon from the less hindered face (anti to the existing hydroxyl group), resulting in exceptional syn-diastereoselectivity (>98% de)[1],.
Visualization: Chelation-Controlled Reduction Pathway

NP_Reduction A β-Hydroxy Ketone + Et2BOMe B 6-Membered Boron Heterocycle (Borinate Chelate) A->B THF/MeOH, -78°C Lewis Acid Chelation C syn-1,3-Diol (>98% de) B->C NaBH4 Intermolecular Hydride Attack D Chair-like transition state: R groups pseudo-equatorial. Hydride attacks anti to OH. B->D

Figure 1: Formation of the transient 6-membered borinate heterocycle directing the Narasaka-Prasad reduction.

Protocol 1: Diastereoselective Synthesis of syn-1,3-Diols

Self-Validation Metric: The diastereomeric ratio (d.r.) must be verified via crude


 NMR prior to purification to ensure the chelate remained intact during hydride delivery.

Reagents & Materials:

  • 
    -hydroxy ketone substrate (1.0 mmol)
    
  • Diethylmethoxyborane (

    
    ), 1.0 M in THF (1.1 mmol)[3]
    
  • Sodium borohydride (

    
    ) (1.1 mmol)
    
  • Anhydrous THF and Methanol (MeOH)

  • Glacial acetic acid and 30%

    
     (for workup)
    

Step-by-Step Methodology:

  • Chelate Formation: Dissolve the

    
    -hydroxy ketone (1.0 mmol) in anhydrous THF (4.0 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
    
  • Boron Addition: Add

    
     (1.1 mL, 1.1 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the cyclic borinate heterocycle.
    
  • Reduction: Add anhydrous MeOH (1.0 mL) to the mixture, followed immediately by the portion-wise addition of

    
     (42 mg, 1.1 mmol).
    
  • Reaction Maturation: Stir the reaction mixture at -78 °C for 3 hours. Causality note: Maintaining strict cryogenic temperatures prevents the ring-opening of the boron heterocycle, preserving stereocontrol.

  • Quenching: Quench the reaction at -78 °C by adding glacial acetic acid (1.0 mL). Allow the mixture to warm to room temperature.

  • Boron Cleavage (Workup): To dismantle the boron heterocycle and release the free diol, concentrate the mixture in vacuo, dissolve the residue in EtOAc, and wash with saturated aqueous

    
    . To remove residual boron species, co-evaporate the crude product with methanol (3 × 10 mL) to form the volatile trimethyl borate, or treat with 30% 
    
    
    
    (1 mL) in pH 7 buffer for 1 hour if the boron species is persistent.
  • Validation: Analyze the crude mixture via

    
     NMR. The syn-1,3-diol acetonide derivative (if formed post-reaction) should show characteristic 
    
    
    
    NMR shifts (~19 ppm and ~30 ppm for the acetal methyls) distinct from the anti-isomer.

Stable Boron Heterocycles: Synthesis of 1,2,4,5-Oxadiazaboroles

Mechanistic Causality

While tricoordinate boron heterocycles often suffer from hydrolytic instability, transforming the boron center to a tetracoordinate state drastically improves stability, making these structures viable for medicinal chemistry and antimicrobial applications[4],[2].

This compound (or its diaryl equivalents) can be utilized in a highly efficient three-component condensation with hydroxylamines and nitriles. The reaction proceeds via the initial formation of an


-hydroxyamidine intermediate (from the nitrile and hydroxylamine), which subsequently chelates the dialkylborinic acid. Dehydration and cyclization yield a stable 4,5-dihydro-1,2,4,5-oxadiazaborole featuring a robust B–O–N linkage and a tetracoordinate boron center[5],[6].
Visualization: Three-Component Heterocycle Assembly

Oxadiazaborole A Dialkyl/Diarylborinic Acid (e.g., Et2BOH or Ph2BOH) D Intermediate Complex (N1-hydroxyamidine chelate) A->D Toluene, 75°C Multicomponent Condensation B Hydroxylamine (R-NHOH) B->D Toluene, 75°C Multicomponent Condensation C Nitrile (R'-CN) C->D Toluene, 75°C Multicomponent Condensation E 1,2,4,5-Oxadiazaborole (Tetracoordinate B-N-O Heterocycle) D->E Dehydration & Cyclization (- H2O)

Figure 2: Assembly pathway of the hydrolytically stable 1,2,4,5-oxadiazaborole heterocycle.

Protocol 2: Assembly of Tetracoordinate 1,2,4,5-Oxadiazaboroles

Self-Validation Metric: The presence of the tetracoordinate boron center must be confirmed via


 NMR, which will show an upfield shift (typically ~5 to 15 ppm) compared to the tricoordinate starting material (~40-50 ppm).

Reagents & Materials:

  • This compound or Diarylborinic acid (0.10 mmol, 1.0 equiv)[7]

  • Substituted Hydroxylamine (0.20 mmol, 2.0 equiv)[7]

  • Nitrile (1.0 mmol, 10 equiv)[7]

  • Anhydrous Toluene (0.8 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 5 mL reaction vial equipped with a magnetic stir bar, combine the borinic acid (0.10 mmol) and the hydroxylamine (0.20 mmol).

  • Solvent & Reactant Addition: Add the nitrile (1.0 mmol). Causality note: An excess of nitrile (10 equivalents) is required to drive the initial formation of the hydroxyamidine intermediate against competing side reactions[2]. Add anhydrous toluene (0.8 mL) to mobilize the reagents.

  • Thermal Cyclization: Seal the vial and heat the mixture in an oil bath at 75 °C for 16 hours[8].

  • Workup: Cool the reaction to room temperature. The crude mixture can be directly analyzed via

    
     NMR using 1,3,5-trimethoxybenzene as a quantitative internal standard to determine conversion[8].
    
  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel or neutral alumina (eluting with Hexanes/EtOAc gradients) to isolate the pure 1,2,4,5-oxadiazaborole.

Quantitative Data & Application Summary

The table below summarizes the contrasting properties and experimental outcomes of the two primary boron-heterocycle applications discussed.

Application TypeBoron ReagentHeterocycle FormedBoron CoordinationPrimary FunctionTypical YieldStereoselectivity / Stability
Narasaka-Prasad Reduction

1,3,2-Dioxaborinane (Transient)Tricoordinate (in transition state)Stereodirecting chelate for hydride attack85 - 95%>98% syn-diastereomeric excess
Multicomponent Condensation

/

1,2,4,5-Oxadiazaborole (Stable)TetracoordinateBioisostere generation for drug discovery60 - 85%Highly stable in aqueous media

References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives MDPI URL:[Link]

  • Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles, and diarylborinic acids Canadian Journal of Chemistry / Canadian Science Publishing URL:[Link]

  • Synthesis of substituted 1,2,4,5-oxadiazaboroles by condensations (ResearchGate) ResearchGate URL: [Link]

  • TRIETHYLBORANE (Precursor to Diethylmethoxyborane) Ataman Kimya URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diethylborinic Acid (Et₂BOH) Catalyst Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support center for dialkylborinic acid catalyst systems. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, resolve, and prevent catalyst degradation in highly sensitive organoboron-mediated workflows.

Mechanistic FAQs: Understanding Catalyst Degradation

Q: My Narasaka-Prasad reduction is yielding an unacceptable amount of the anti-1,3-diol byproduct. What is failing in the catalytic cycle? A: The high syn-selectivity achieved with Et₂BOMe/NaBH₄ systems relies entirely on a chelation-controlled mechanism[1]. The active Lewis acid, Et₂BOH, reacts with the β-hydroxy ketone to form a rigid, six-membered cyclic borinate ester[1],[2]. If your catalyst is exposed to oxygen, it undergoes a rapid radical-mediated oxidation, converting the diethylborinic acid into ethylboronic acid (EtB(OH)₂)[3]. This primary degradant possesses an extra hydroxyl group, drastically altering the steric and electronic profile of the boron center. The increased steric strain prevents the substrate from adopting the necessary pseudo-equatorial chair-like conformation[1], allowing background reduction by NaBH₄ to proceed without stereocontrol, resulting in the anti-1,3-diol byproduct[1].

Q: I am observing ethane gas evolution and a complete loss of catalytic activity when scaling up my reaction. What causes this? A: You are observing protodeboronation. While dialkylborinic acids are somewhat robust, prolonged exposure to excessive moisture and heat, especially in the presence of acidic or basic additives, leads to the hydrolytic cleavage of the boron-carbon bond[4]. This irreversible degradation pathway releases ethane gas and leaves behind catalytically dead borates[4]. To prevent this, you must maintain strict anhydrous conditions after the initial controlled activation and keep reaction temperatures optimized (typically ≤ -70°C for the reduction step)[1].

Catalyst Degradation Pathways

The following diagram maps the specific degradation vectors that compromise the integrity of the Et₂BOH catalyst.

Pathway Et2BOMe Diethylmethoxyborane (Pre-catalyst) Et2BOH This compound (Active Catalyst) Et2BOMe->Et2BOH Hydrolysis (+H2O) EtBOH2 Ethylboronic Acid (Primary Degradant) Et2BOH->EtBOH2 Oxidation (O2) Protodeboronation Protodeboronation (Ethane + Borates) Et2BOH->Protodeboronation Acid/Base Hydrolysis BoricAcid Boric Acid (Terminal Degradant) EtBOH2->BoricAcid Deep Oxidation (O2)

Figure 1: Degradation pathways of this compound under oxidative and hydrolytic stress.

Quantitative Impact of Degradation on Reaction Outcomes

To illustrate the critical nature of proper handling, the table below summarizes how specific environmental stressors quantitatively impact the catalyst state and the resulting reaction yields.

Catalyst StateEnvironmental StressorPrimary Degradation MechanismImpact on syn:anti RatioCatalytic Yield (%)
Strict Anaerobic (Ar), -20°C None (Baseline)N/A (Stable)> 98:2> 95%
Aerobic (Air), 25°C O₂ Exposure (24h)Radical Oxidation to EtB(OH)₂85:15~ 60%
Aqueous Excess, 25°C Moisture / Heat (48h)Protodeboronation70:30< 45%
Basic Conditions (pH > 9) Hydroxide ExcessBorinate Anion FormationVariableStalled

Validated Experimental Protocols

To ensure a self-validating system, do not merely follow these steps; understand the mechanistic causality behind them.

Protocol 1: Schlenk-Line Handling and In Situ Activation of Et₂BOMe
  • System Preparation: Flame-dry all glassware under a high vacuum and backfill with ultra-high purity Argon.

    • Causality: Organoboron compounds are highly sensitive to oxygen, and volatile examples can be pyrophoric[3]. Removing surface moisture and atmospheric O₂ prevents premature oxidation and hydrolysis.

  • Solvent Degassing: Subject anhydrous THF and Methanol to three consecutive freeze-pump-thaw cycles.

    • Causality: Standard inert gas sparging leaves trace dissolved oxygen. Because the autoxidation of the B-C bond proceeds via a rapid radical chain mechanism[3], absolute deoxygenation is required to maintain the catalyst's oxidation state.

  • Pre-catalyst Addition: Transfer Et₂BOMe (1.0 M in THF) via a gas-tight syringe into the reaction vessel at -78°C.

    • Causality: Et₂BOMe is utilized as a stable pre-catalyst. The low temperature minimizes thermal degradation and suppresses unwanted background reactions before the substrate is fully chelated[1].

  • Controlled Hydrolysis (Activation): Add a precise stoichiometric equivalent of degassed water or rely on the substrate's inherent moisture to generate the active Et₂BOH species.

    • Causality: Hydrolysis of the methoxy group is required to form this compound[1]. However, excess water will drive the system toward protodeboronation[4].

Protocol 2: ¹¹B NMR Diagnostic Assay for Catalyst Purity
  • Sample Preparation: Dissolve 0.1 mL of the catalyst solution in 0.5 mL of anhydrous, degassed CDCl₃ inside an argon-filled glovebox.

    • Causality: CDCl₃ is a non-coordinating solvent. Using coordinating solvents (like THF-d₈) forces the boron into a tetrahedral geometry, shifting the NMR signal upfield and masking the difference between the active catalyst and its degradants.

  • Tube Selection: Transfer the sample into a high-purity quartz NMR tube.

    • Causality: Standard borosilicate glass contains boron, which generates a broad background resonance around +15 to +20 ppm. This background perfectly overlaps with boric acid, the terminal degradant[4], rendering the assay useless. Quartz eliminates this interference.

  • Acquisition: Acquire the ¹¹B NMR spectrum using BF₃·OEt₂ (0.0 ppm) as an external capillary standard.

    • Causality: ¹¹B chemical shifts are highly sensitive to the boron center's electronic environment. Pure Et₂BOH presents a distinct resonance at ~ +53 ppm. Oxidation to ethylboronic acid (EtB(OH)₂) shifts the signal upfield to ~ +30 ppm due to increased oxygen π-donation, providing a self-validating, quantitative measure of catalyst degradation.

References

  • Title: Properties and Applications of Organoboron Compounds Source: ABConline.de URL: [Link]

  • Title: Borinic acid Source: Wikipedia URL: [Link]

  • Title: Advanced Organic Chemistry: Reaction Mechanisms Textbook Source: Studylib URL: [Link]

Sources

troubleshooting poor conversion in diethylborinic acid reactions

Technical Support Center: Diethylborinic Acid ( ) Applications

Topic: Troubleshooting Poor Conversion & Yield in Boron-Mediated Reactions

Introduction

Welcome to the technical support center. If you are accessing this guide, you are likely facing stalled conversion, low isolated yields, or poor diastereoselectivity in reactions involving This compound (


)diethylmethoxyborane (

)

These reagents are the gold standard for 1,3-syn-selective reductions (Narasaka-Prasad) and boron-mediated aldol reactions . However, their efficacy relies on a fragile equilibrium of Lewis acidity, temperature control, and rigorous work-up protocols. This guide deconstructs the failure points into a logical troubleshooting workflow.

Phase 1: Reagent Integrity & Activation

The Issue: "I added the reagent, but the reaction is stalled at 0% conversion."

Diagnosis: The most common cause of immediate failure is reagent degradation.


Troubleshooting Protocol 1: Reagent Validation
SymptomProbable CauseCorrective Action
White solid ppt Formation of boroxine (anhydride) due to dehydration.Add dry MeOH (1.1 eq) to regenerate

in situ.
Cloudy/Opaque Liquid Oxidation to borinates/borates.Discard. Reagent is dead.
No Reaction (TLC) Lack of active Lewis Acid species.Switch to in situ generation from Triethylborane (

).
The "Gold Standard" Protocol: In Situ Generation

Why this works: Generating the active species fresh eliminates storage degradation variables. Reference: Narasaka, K. & Pai, H. C. Chem. Lett. 1980. [1]

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagent: Add Triethylborane (

    
    )  (1.0 M in THF).
    
  • Activation: Add dry Methanol (1.0–1.2 eq) at room temperature.

  • Aeration (Critical): Briefly introduce air (approx. 5-10 mL via syringe) into the headspace to initiate radical cleavage if using radical pathways, but for Lewis acid generation, simple alcoholysis is sufficient:

    
    
    
  • Stir: 15–30 mins at RT until gas evolution ceases.

  • Cool: Lower to –78°C before adding the substrate.

Phase 2: The Reaction (Narasaka-Prasad Reduction)

The Issue: "The reaction stalls at 50% conversion," or "I see starting material remaining after 4 hours."

Mechanistic Insight: The Narasaka-Prasad reduction relies on the formation of a rigid 6-membered chelate between the

1

1

Failure Point: If the chelate does not form quantitatively before the hydride is added, the reaction will either stall (boron acts as a spectator) or lose selectivity.

NarasakaMechanismcluster_0Step 1: Chelation (Critical)cluster_1Step 2: ReductionSubstrateβ-Hydroxy KetoneChelateBoron-ChelateIntermediateSubstrate->Chelate+ Et2BOMe- MeOHBoronEt2BOMeBoron->ChelateProductComplexBoronate ProductChelate->ProductComplexAxial Attack(-78°C)HydrideNaBH4Hydride->ProductComplexIsolationsyn-1,3-DiolProductComplex->IsolationWorkup(H2O2/NaOH)

Figure 1: The sequential dependency of the Narasaka-Prasad reduction. Premature hydride addition bypasses the chelate, leading to poor conversion or anti-diol formation.

Troubleshooting Protocol 2: Optimization

Q: My reaction is too slow at –78°C. Can I warm it up? A: Caution. Warming above –70°C significantly erodes diastereoselectivity (

  • Solution: instead of warming, increase the boron loading to 1.1–1.2 eq. Ensure the solvent system is a mixture of THF/MeOH (4:1) . The methanol is necessary to solubilize

    
     at cryogenic temperatures. Pure THF will precipitate the hydride, stopping the reaction.
    

Q: I suspect the chelate isn't forming. A: Perform the "Pre-Complexation Check" :

  • Dissolve substrate in THF/MeOH.

  • Add

    
     at –78°C.
    
  • Wait 20–30 minutes before adding

    
    .
    
  • Self-Validation: If the solution turns slightly yellow or homogeneous (if previously cloudy), complexation is occurring.

Phase 3: Work-up & Isolation (The "Hidden" Failure)

The Issue: "NMR shows product in the crude, but I isolate <30% yield." or "My product is contaminated with boron residues."

Mechanistic Insight: Borinic acids form incredibly stable, lipophilic cyclic esters with 1,3-diols. Standard aqueous extraction (water/brine) will not hydrolyze these bonds. The boron-product complex often streaks on silica gel or remains in the organic phase during extraction, mimicking "low conversion" or "loss of material."

Troubleshooting Protocol 3: The Oxidative Work-up

You must destroy the C-B bond or transesterify the boron to a volatile species.

Method A: The Peroxide Oxidation (Recommended) Best for: Stable substrates.

  • Quench reaction with glacial acetic acid (destroy excess hydride).

  • Add buffer (pH 7 phosphate or NaOAc).

  • Add 30%

    
      (3–5 eq) and stir at 0°C 
    
    
    RT for 1 hour.
  • Result: Converts C-B bonds to C-OH (if alkyl boron) or hydrolyzes the ester completely.

  • Extract with EtOAc.[2]

Method B: The Methanol Transesterification Best for: Oxidatively sensitive substrates.

  • Quench with dilute acid.

  • Concentrate the organic layer.

  • Redissolve in MeOH and concentrate again.

  • Repeat 3–4 times.

    • Mechanism:[3][4][5][6]

      
      
      
    • 
       and 
      
      
      are volatile and are removed azeotropically.

Method C: Pinacol Exchange Best for: Difficult chelates.

  • Add excess pinacol to the crude mixture.

  • Stir for 1 hour.

  • The boron prefers the pinacol trap. The product is released.[6][7]

Visual Troubleshooting Guide

TroubleshootingFlowStartProblem: Low Conversion/YieldCheckTLC1. Check Crude TLC/NMR(Before Column)Start->CheckTLCDecision1Is SM present?CheckTLC->Decision1YesSMYes: Reaction StalledDecision1->YesSMSM VisibleNoSMNo: Isolation IssueDecision1->NoSMSM GoneAction1Check Reagent Quality(Try In-Situ Generation)YesSM->Action1Action2Check Solvent System(Ensure MeOH present for NaBH4)YesSM->Action2Action3Boron Chelate Trapping Product?NoSM->Action3Action4Perform Oxidative Workup(H2O2/NaOH)Action3->Action4Action5Perform MeOH Azeotrope(x5 Cycles)Action3->Action5

Figure 2: Decision matrix for diagnosing this compound reaction failures.

FAQ: Specific User Scenarios

Q: Can I use


 (Dibutylboron triflate) instead of 

?
A:




Q: The reaction turns bright yellow upon adding


. Is this normal?A:boron-carbonyl chelate

Q: I am scaling up to 50g. Any safety concerns? A: Yes.

  • Pyrophoricity: If generating in situ from

    
    , remember 
    
    
    is pyrophoric. Use a dilute solution (1.0 M) and handle under strict inert atmosphere.
  • Exotherm: The addition of MeOH to

    
     releases hydrogen gas (
    
    
    ). Ensure adequate venting to prevent pressure buildup.

References

  • Narasaka, K., & Pai, H. C. (1980). "Stereoselective reduction of β-hydroxy ketones to 1,3-diols with the aid of a boron reagent." Chemistry Letters, 9(11), 1415–1418. Link

  • Narasaka, K., & Prasad, K. (1987). "Stereoselective reduction of β-hydroxy ketones." Chemistry Letters.
  • Chen, K. M., Gunderson, K. G., Hardtmann, G. E., Prasad, K., Repic, O., & Shapiro, M. J. (1987). "A novel method for the in situ generation of dialkylboron alkoxides: Application to the stereoselective reduction of 1,3-ketols." Chemistry Letters, 16(9), 1923–1926. Link

  • Evans, D. A., et al. (1991). "Diastereoselective Reduction of β-Hydroxy Ketones." Journal of the American Chemical Society, 113, 7421. (Detailed mechanistic studies).
  • Hansen, M. M. (2007). "Autocatalytic decomposition of this compound." Organic Process Research & Development.

regioselectivity issues with diethylborinic acid catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Regioselectivity with Diethylborinic Acid Catalysts

Topic: Troubleshooting & Optimization of Regioselective Functionalization using this compound (


)
Audience:  Synthetic Chemists & Process Development Scientists

Introduction: The "Borinic Acid Effect"

You are likely accessing this guide because your regioselective alkylation, acylation, or glycosylation—mediated by this compound—is failing to achieve the reported >95:5 regiomeric ratio.

This compound (


) operates via a reversible covalent activation  mechanism. Unlike traditional Lewis acids that activate electrophiles, 

activates the nucleophile (the diol) by forming a stable, anionic-like borinate intermediate. The most common failure modes stem from disrupting the equilibrium of this intermediate or mismanaging the in situ generation of the catalyst.

Module 1: Diagnostic Workflow

Status: My reaction yield is low, or regioisomeric excess (re) is poor.

Use this decision matrix to identify the root cause.

Phase 1: Catalyst Integrity Check
SymptomProbable CauseCorrective Action
Inconsistent results between batches Variable Catalyst Titer: You are likely generating

from Triethylborane (

) and air. This process is uncontrolled.
Switch Protocol: Use a defined oxidation protocol (stoichiometric

) or switch to a bench-stable diarylborinic acid (e.g.,

) if the substrate allows.
No Reaction (0% Conversion) Catalyst Poisoning: Strong chelators or high water content are preventing borinate formation.Dehydration: Add activated 4Å Molecular Sieves (MS). Borinate formation releases

; accumulation shifts equilibrium backward.
Low Regioselectivity (<4:1) Background Reaction: The uncatalyzed electrophilic attack is competing with the catalyzed pathway.Lower Temperature: Cool to 0°C or -20°C. The catalyzed pathway has a lower activation energy (

) and dominates at lower

.
Complete Loss of Selectivity Cation Interference: Use of Lithium bases (

) or strong ion-pairing cations.
Switch Base: Use

or

. Larger cations dissociate better, allowing the borinate anion to react freely.

Module 2: The "Hidden" Variable (Catalyst Generation)

Critical Warning: Most issues with this compound arise because it is rarely added as a pure reagent. It is typically generated in situ from triethylborane (


).

The Problem:



If you simply "open the flask to air," you generate a mixture of radical initiators (


) and Lewis acids. You must control this step.

Standardized Generation Protocol:

  • Inert Start: Begin with substrate and

    
     (10 mol%) in dry solvent under Argon.
    
  • Controlled Oxidation: Introduce dry air via a balloon/syringe needle for exactly 15–30 minutes before adding the electrophile/base.

  • Verification: The solution should remain clear. Cloudiness suggests over-oxidation to boronic acid/borates (inactive oligomers).

Module 3: Mechanistic Visualization

Understanding the intermediate is the key to fixing selectivity. The boron atom forms a 5-membered chelate with cis-1,2-diols. The oxygen atom that retains higher electron density (or is less sterically encumbered in the transition state) acts as the nucleophile.

BorinicCatalysis PreCat Et3B / Air (Pre-catalyst) Cat Et2BOH (Active Catalyst) PreCat->Cat Oxidation Complex Borinate Intermediate (5-membered Ring) Cat->Complex + Diol - H2O Diol Substrate (Diol) Diol->Complex Rev. Binding TS Turnover Limiting Transition State Complex->TS + Electrophile (R-X) + Base TS->Cat Recycle Product Regioselective Product TS->Product Substitution Product->Cat Hydrolysis

Figure 1: The catalytic cycle of this compound. Note that the formation of the Borinate Intermediate is reversible and releases water, necessitating moisture control.

Module 4: Experimental Protocols (SOPs)

Protocol A: Regioselective Alkylation of a Glycoside (cis-1,2-diol)

Target: Mono-benzylation of the equatorial OH in a galactoside derivative.

  • Setup: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cool to RT under Argon.

  • Substrate: Add Galactoside Diol (1.0 equiv, e.g., 1.0 mmol) and Acetonitrile (10 mL, 0.1 M).

    • Note: MeCN is preferred over DCM for solubility and polarity, aiding the ionic transition state.

  • Catalyst Formation: Add

    
      (1.0 M in hexane, 0.1 equiv). Stir open to dry air (via drying tube) for 20 min.
    
  • Base & Additive: Add

    
      (1.1 equiv) and KI  (0.2 equiv).
    
    • Why Silver? Silver oxide acts as a mild base and halide scavenger, driving the reaction with alkyl halides.

  • Electrophile: Add Benzyl Bromide (1.2 equiv) dropwise.

  • Reaction: Seal and stir at 40°C for 12 hours.

  • Workup: Filter through a Celite pad (removes Ag salts). Concentrate filtrate. Flash chromatography.

Protocol B: Troubleshooting "Difficult" Substrates

If Protocol A fails (low conversion), modify as follows:

  • Solvent Switch: Change MeCN to Toluene/Acetone (4:1) . Toluene aids azeotropic water removal if using a Dean-Stark trap.

  • Catalyst Switch: Replace

    
     with 2-Aminoethyl diphenylborinate  (stable solid). Treat with mild acid extraction prior to use to liberate free 
    
    
    
    .

Module 5: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 50% conversion? A: You likely have water accumulation. The reaction


 is an equilibrium. As water builds up, it hydrolyzes the active borinate intermediate back to the starting material. Add 4Å Molecular Sieves to the reaction vessel.

Q2: Can I use boronic acids (


) instead of borinic acids (

)?
A: Generally, no . Boronic acids form bis-esters (tridentate or oligomeric species) which often lead to different selectivity or lower reactivity in mono-alkylation contexts. Borinic acids are unique because they form a discrete, monomeric "O-B-O" ring that leaves the oxygen nucleophilic.

Q3: My product is a 1:1 mixture of regioisomers. Is the catalyst dead? A: The catalyst is likely active but the "background reaction" is too fast. If your electrophile is highly reactive (e.g., Methyl Iodide), it will react with the free diol faster than the catalyst can cycle.

  • Fix: Use a less reactive electrophile (e.g., Benzyl Bromide) or lower the temperature to -20°C to favor the lower-energy catalytic pathway.

Q4: Why do papers recommend


 (Diphenyl) over 

(Diethyl)?
A: Stability and Sterics.

is a bench-stable solid (often sold as an ethanolamine complex).

is air-sensitive and pyrophoric in concentrated forms. Furthermore, the phenyl rings provide steric shielding that can enhance regioselectivity for the less hindered oxygen in complex polyols.

References

  • Mechanistic Foundation: Taylor, M. S.; et al. "Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates."[1][2] J. Am. Chem. Soc.[1][2][3][4][5]2012 , 134, 8260–8267.[1][2][3]

  • Catalytic Alkylation: Chan, L.; Taylor, M. S.[1][2][3][6] "Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative." Org.[6][7] Lett.2011 , 13, 3090–3093.[6]

  • Radical vs Ionic Boron: Oshima, K. et al. "Triethylborane Induced Radical Reaction with O2." J. Am. Chem. Soc.2004, 126, 10212. (Context on Et3B behavior).
  • Review of Boron Catalysis: Taylor, M. S. "Catalysis Based on Reversible Covalent Interactions of Organoboron Compounds." Acc.[3][4][8] Chem. Res.2015 , 48, 295–305.[8]

Sources

removing residual boron compounds from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Process Chemistry Division Subject: Ticket #B-492: Removal of Residual Boron Species from Reaction Mixtures

User Guide: Decontamination of Residual Boron Species

Status: Active Severity: High (Downstream Interference / Regulatory Compliance) Applicable Scenarios: Suzuki-Miyaura Couplings, Miyaura Borylations, Boronic Acid Deprotections.

Executive Summary: The "Sticky" Boron Problem

Residual organoboron species (boronic acids, pinacol esters, and boroxines) are notorious for their amphiphilic nature. They often co-elute with products during chromatography and can inhibit downstream transition-metal catalyzed reactions by poisoning the catalyst.

While Oxidative Hydrolysis (H₂O₂/NaOH) is the traditional method, it is often incompatible with oxidation-sensitive functional groups (thioethers, aldehydes). This guide prioritizes Chemo-Selective Complexation (Sorbitol/E-E-A-T) as the modern standard for pharmaceutical intermediates.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your substrate's sensitivity to select the correct workflow.

BoronRemovalDecision Start Start: Reaction Complete OxSens Is Product Oxidation Sensitive? (e.g., Sulfides, Aldehydes, Free Amines) Start->OxSens Sorbitol Protocol A: Sorbitol Complexation (Chemo-selective, Mild) OxSens->Sorbitol Yes (Sensitive) Oxidation Protocol B: Oxidative Workup (H2O2 / NaOH) OxSens->Oxidation No (Stable) Chroma Protocol C: Silica Deactivation (Polishing Step) Sorbitol->Chroma If >95% purity needed Oxidation->Chroma If >95% purity needed

Figure 1: Decision tree for selecting the appropriate boron decontamination strategy.

Module A: Sorbitol Complexation (The Industry Standard)

Mechanism: Boronic acids and esters reversibly bind to diols. However, acyclic diols (like ethylene glycol) form unstable complexes. Sorbitol , a hexol, forms a thermodynamically stable, water-soluble spiro-borate complex at high pH, effectively pulling the boron species from the organic phase into the aqueous phase.

Protocol: The "Sorbitol Wash"

Best for: Large scale, oxidation-sensitive substrates.

Reagents:

  • D-Sorbitol[1][2]

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Water[3][4][5][6][7][8]

  • Organic Solvent (Ethyl Acetate, MTBE, or Toluene)

Step-by-Step:

  • Preparation: Prepare an aqueous solution containing 5–10 wt% D-Sorbitol and 5 wt% Na₂CO₃ .

    • Note: The base is critical. High pH (pH > 9) drives the equilibrium toward the tetrahedral borate anion, which is highly water-soluble.

  • Contact: Add the aqueous sorbitol solution to your organic reaction mixture (ratio 1:1 v/v).

  • Agitation: Stir vigorously for 15–30 minutes . Boron removal is diffusion-controlled; good mixing is essential.

  • Separation: Allow layers to separate. The boron is now trapped in the aqueous layer as the sorbitol-borate complex.

  • Repeat: If the initial boron load was high (>1 equiv), perform a second wash with fresh sorbitol solution.

  • Rinse: Wash the organic layer once with water or brine to remove residual sorbitol.

Data: Efficiency of Removal

Method Residual Boron (ppm) Yield of Product
Water Wash (Control) > 5,000 ppm 98%
Sorbitol/Na₂CO₃ Wash < 50 ppm 97%

| Silica Gel Filtration | ~ 500 ppm | 85% |

Module B: Oxidative Workup

Mechanism: Hydrogen peroxide oxidizes the C-B bond (or O-B bond in esters) to form boric acid (B(OH)₃) and the corresponding alcohol/phenol. Boric acid is highly water-soluble.

Protocol: The "Peroxide Quench"

Best for: Stable substrates, removing pinacol byproducts.

Safety Warning: This reaction is exothermic .

Step-by-Step:

  • Cooling: Cool the reaction mixture (diluted in THF or EtOAc) to 0°C.

  • Addition: Dropwise add 30% H₂O₂ (2–5 equiv relative to boron) followed by 1N NaOH .

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Carefully add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) or Na₂SO₃ to quench excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.

  • Extraction: Extract with organic solvent. The boron (now boric acid) remains in the aqueous phase.

Module C: Chromatography Polishing

Issue: Boronic acids and esters interact with the silanols (Si-OH) on silica gel, causing severe "streaking" (tailing) and poor separation.

Protocol: Silica Deactivation
  • Eluent Modification: Add 1–3% Triethylamine (TEA) to your column eluent (e.g., 1% TEA in Hexanes/EtOAc).

  • Pre-treatment: Flush the packed column with the TEA-containing solvent before loading your sample.

  • Mechanism: TEA neutralizes the acidic silanol sites, preventing the boron species from "sticking" via hydrogen bonding.

Troubleshooting & FAQs

Q1: I used the Sorbitol wash, but I still see Pinacol in my NMR.

  • Diagnosis: Sorbitol removes the boron atom by forming a complex. It releases the pinacol ligand as free pinacol alcohol. Pinacol alcohol is somewhat soluble in organic solvents.

  • Solution: Pinacol is volatile and forms an azeotrope with water.[9]

    • Concentrate your organic layer.[10]

    • Add water and use a rotary evaporator to azeotrope off the pinacol.

    • Alternatively, pinacol is soluble in water; rigorous water washes after the sorbitol wash can reduce it.

Q2: My product is water-soluble (e.g., contains polar heterocycles). I cannot use aqueous washes.

  • Solution: You need a solid-phase scavenger.

    • Resin: Use a polymer-supported diethanolamine (PS-DEAM) resin. Add the resin to your reaction mixture, stir for 2–4 hours, and filter. The boron binds to the resin.

    • Precipitation: If your product is soluble in ether/DCM but the boronic acid is not, try precipitating the impurity by adding a non-polar solvent (Hexanes) or crystallizing the product.

Q3: Does Boron fall under ICH Q3D Elemental Impurity guidelines?

  • Clarification: Boron is not classified as a Class 1, 2A, or 2B element in ICH Q3D (unlike Pb, As, Cd, Pd). It is generally treated as a chemical impurity. However, boronic acids are reactive and should be controlled to standard impurity limits (usually <0.15% or <1000 ppm) to prevent genotoxicity risks or side reactions in subsequent steps.

Visualizing the Sorbitol Mechanism

SorbitolMechanism Boronic Boronic Ester (Organic Phase) Mix Vigorous Mixing (Phase Transfer) Boronic->Mix Sorbitol Sorbitol + Base (Aqueous Phase) Sorbitol->Mix Complex Spiro-Borate Complex (Trapped in Water) Mix->Complex High Affinity (Keq > 10^3) Ligand Free Pinacol/Ligand (Washed out or Azeotroped) Mix->Ligand

Figure 2: The chemical pathway of sorbitol sequestration. The high stability constant of the spiro-borate complex drives the equilibrium to the aqueous phase.

References

  • Sorbitol Complexation Protocol: Hoshi, T., et al. "An Efficient Method for Removal of Residual Boron Compounds from Suzuki–Miyaura Reaction Mixtures." Organic Process Research & Development, 2011 , 15(4), 831–841.

  • Pinacol Removal Strategies: Bagutski, V., et al. "Improved method for the conversion of pinacolboronic esters into trifluoroborate salts."[9] Tetrahedron, 2009 , 65(48), 9956-9960. (Discusses pinacol azeotropes).[9][11]

  • Silica Gel Deactivation: BenchChem Technical Support. "Column Chromatography of Alpha-Aminoketones and Boron Species."

  • Regulatory Context (ICH Q3D): International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." 2022 .

Sources

managing air and moisture sensitivity of diethylborinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Diethylborinic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling and properties of this compound.

Q1: Why is this compound so highly sensitive to air and moisture?

A: The sensitivity of this compound (C₄H₁₁BO) stems from the chemical properties of the boron atom at its core.[1] Boron, in this configuration, is electron-deficient and acts as a potent Lewis acid. It readily seeks to complete its electron octet by reacting with electron-rich species (Lewis bases).

  • Moisture (Hydrolysis): Water is an abundant Lewis base. When this compound is exposed to moisture, even trace amounts from the atmosphere or adsorbed on glassware, it undergoes rapid hydrolysis. This reaction cleaves the boron-carbon bonds, leading to the formation of less active or inactive species like ethylboronic acid and boric acid, ultimately compromising your experiment.

  • Air (Oxidation): Oxygen in the air can react with the organoborane through a radical mechanism or other oxidative pathways. This degradation can lead to a mixture of oxidized boron species, reducing the purity and reactivity of the reagent.[2]

Q2: What are the visible signs of this compound degradation?

A: While a pristine solution should be clear, degradation often provides visual cues. The most common sign is the formation of a white precipitate or cloudiness in the solution.[3] This solid is typically the less soluble byproduct of hydrolysis or oxidation, such as boric acid or boronic acid anhydrides (boroxines). Inconsistent reaction outcomes or reduced yields between batches are also strong indicators that the reagent quality has been compromised.[3]

Q3: How must I store this compound to ensure its stability?

A: Proper storage is the most critical factor in maintaining the integrity of the reagent. The primary goal is to create an environment completely free of air and moisture.

  • Inert Atmosphere: The reagent must be stored under a positive pressure of a dry, inert gas like argon or high-purity nitrogen.[4]

  • Temperature: Keep the reagent refrigerated as recommended by the manufacturer to slow down any potential decomposition pathways.[5]

  • Packaging: Reagents supplied in bottles with septa (e.g., Sure/Seal™ packaging) are ideal.[6] This design allows for the removal of the reagent via a syringe without exposing the entire bottle's contents to the laboratory atmosphere.[7]

  • Location: Store in a dry, well-ventilated area away from strong oxidizing agents and bases.[5]

Q4: What quality of solvents and inert gas is required when working with this compound?

A: The success of your reaction is critically dependent on the purity of all components.

  • Solvents: You must use anhydrous (dry) solvents. Dissolved oxygen and trace water in non-anhydrous solvents are major sources of contamination and reagent degradation.[3][6] It is best practice to use freshly opened bottles of anhydrous solvent or to purify and degas solvents immediately before use.

  • Inert Gas: Use a high-purity grade of nitrogen or argon. Lower-grade gases can contain unacceptable levels of oxygen and moisture that will degrade the reagent.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. I suspect reagent degradation. What should I do?

A: This is a common issue when working with highly sensitive reagents. A systematic approach is needed to diagnose the problem.

  • Visual Inspection: Check your bottle of this compound for any white precipitates or turbidity, as discussed in the FAQs.

  • Review Your Procedure: Critically assess your handling technique against the protocols outlined below. Even a minor deviation, such as failing to properly purge a syringe with inert gas, can introduce enough contamination to ruin a reaction.

  • Run a Control Reaction: If possible, perform a small-scale control reaction that is known to work reliably with a fresh, unopened bottle of this compound. If this control reaction is successful, it strongly suggests your previous bottle of reagent was compromised.

  • Discard and Replace: Do not attempt to salvage a suspect reagent. The presence of decomposition products can lead to unpredictable side reactions and uninterpretable results.[6] Dispose of the compromised reagent according to your institution's safety guidelines and start the experiment again with a fresh bottle, paying meticulous attention to inert atmosphere techniques.

Q2: I noticed the septum on my Sure/Seal™ bottle looks worn or has multiple puncture marks. Is this a problem?

A: Yes, this is a significant risk. A compromised septum is a direct entry point for atmospheric air and moisture. Septa can swell, deteriorate, or lose their ability to self-seal after multiple punctures or with prolonged contact with the reagent.[8] If you notice the septum is compromised, the integrity of the reagent inside is highly questionable. It is best to switch to a new bottle. To prolong septum life, use a new, sharp needle for each transfer and avoid tipping the bottle, which can cause the liquid to saturate the septum.[8]

Q3: My results are inconsistent from one day to the next, even though I'm following the same procedure. What could be the cause?

A: Inconsistent results are often traced back to subtle, unintentional variations in the management of the inert atmosphere. Refer to the checklist in the table below to audit your workflow.

Troubleshooting Checklist for Inconsistent Results
Area of Concern Key Questions & Best Practices
Glassware Was all glassware rigorously oven-dried (e.g., 140°C for at least 4 hours) and assembled while hot, then cooled under a stream of inert gas?[8] A thin film of adsorbed water on cool glassware is a common source of reaction failure.[6]
Solvents Are you using a freshly opened bottle of anhydrous solvent, or was your solvent properly dried and degassed immediately before the experiment? Solvents can absorb moisture from the air over time once opened.[6]
Inert Gas System Is your inert gas line equipped with a bubbler to provide a visual indicator of positive pressure?[7] Did you ensure a slow, steady flow of gas throughout the entire setup and reagent transfer process? A lack of positive pressure can allow air to diffuse back into the system.
Reagent Transfer Was the syringe and needle completely dry (oven-dried is best)?[8] Was the syringe thoroughly purged with inert gas (~10 times) before drawing up the reagent?[7] Was the reagent bottle properly pressurized with inert gas before withdrawal?[8]

Visualized Workflows and Data

Degradation Pathways

The following diagram illustrates the primary mechanisms by which this compound degrades upon exposure to moisture and air.

Diagram 1: this compound Degradation Pathways A This compound (Active Reagent) D Hydrolysis Products (e.g., Ethylboronic Acid, Boric Acid) (Inactive/Byproducts) A->D Hydrolysis E Oxidation Products (Inactive/Byproducts) A->E Oxidation B H₂O (Moisture) B->D C O₂ (Air) C->E

Caption: Degradation of this compound.

Inert Atmosphere Syringe Transfer Workflow

This workflow outlines the critical decision points and actions required for the successful transfer of this compound.

Diagram 2: Inert Atmosphere Transfer Workflow A Start: Prepare Glassware (Oven-dry, assemble hot, cool under N₂/Ar) B Establish Inert Atmosphere (Positive pressure, vent to bubbler) A->B C Prepare Syringe (Oven-dry, flush with N₂/Ar >10 times) B->C D Prepare Reagent Bottle (Puncture septum with inert gas inlet needle) C->D E Pressurize Bottle (Introduce gentle positive pressure of N₂/Ar) D->E F Withdraw Reagent (Insert transfer needle below liquid level, allow pressure to fill syringe) E->F G Transfer to Reaction (Dispense into reaction flask) F->G H Clean Equipment (Quench and clean syringe immediately) G->H

Caption: Key steps for a successful syringe transfer.

Experimental Protocols

Protocol 1: Syringe Transfer of this compound Under Inert Atmosphere

This protocol details the standard technique for transferring small to medium volumes (<100 mL) of this compound from a Sure/Seal™ bottle to a reaction flask.

Materials:

  • Oven-dried reaction flask with a rubber septum

  • Oven-dried, gas-tight syringe with a Luer lock tip

  • Two long, sharp needles (e.g., 18-21 gauge)

  • Sure/Seal™ bottle of this compound

  • Inert gas source (Argon or Nitrogen) with a bubbler

Procedure:

  • System Preparation: Assemble your reaction glassware while it is still hot from the oven and immediately place it under a positive pressure of inert gas. Ensure the gas is flowing out through a bubbler. Allow the glassware to cool to room temperature.

  • Syringe Preparation: Dry the syringe and plunger (disassembled) in the oven.[8] After cooling in a desiccator, assemble the syringe and flush it thoroughly with dry inert gas at least 10 times to remove all residual air and moisture.[7]

  • Reagent Bottle Setup: Place the Sure/Seal™ bottle in a clamp. Puncture the septum with a needle connected to your inert gas line. This will act as the gas inlet to equalize pressure.

  • Pressurize and Withdraw:

    • Insert the needle of your prepared syringe through the septum, ensuring the tip of the needle is below the surface of the liquid.

    • Allow the positive pressure from the inert gas line to slowly and automatically push back the syringe plunger, filling the syringe with the desired volume of reagent.[8] Drawing a slight excess can help eliminate any small gas bubbles.

    • Do NOT pull back on the plunger manually, as this can create a vacuum and draw air into the system if there are any leaks.

  • Transfer: Once the desired volume is in the syringe, withdraw the needle from the reagent bottle. Immediately insert the needle into the septum of your reaction flask and gently dispense the reagent.

  • Cleanup: Immediately and carefully clean the syringe and needle. A common method is to quench any residual reagent by drawing up and expelling an anhydrous quenching solvent (like isopropanol) multiple times, followed by water and other solvents. Failure to clean equipment promptly can result in frozen syringes.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • Fisher Scientific. (2025). Safety Data Sheet - Ethylboronic acid.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Diethylmethoxyborane, 4M solution in THF.
  • ChemicalBook. (n.d.). This compound CAS#: 4426-31-7.
  • PubChem, National Institutes of Health. (n.d.). This compound.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Diethylmethoxyborane, 1M solution in THF.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

Sources

Technical Support Center: Optimizing Diethylborinic Acid (Et₂BOH) Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethylborinic Acid (Et₂BOH) and its derivatives (such as diethylmethoxyborane, Et₂BOMe). As a Senior Application Scientist, I frequently assist researchers in troubleshooting these highly sensitive, yet exceptionally powerful, Lewis acid catalysts.

Et₂BOH and Et₂BOMe are cornerstone reagents in modern organic synthesis. They are primarily utilized for the stereoselective synthesis of syn-1,3-diols via the Narasaka-Prasad reduction[1], and for the regioselective functionalization of polyols and carbohydrates[2]. This guide provides the mechanistic causality behind experimental choices, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure scientific integrity in your workflows.

Part 1: Core Principles & Mechanistic Causality

The catalytic and chelating efficacy of Et₂BOH and Et₂BOMe relies fundamentally on the vacant p-orbital of the trivalent boron center, which acts as a potent Lewis acid[3].

In the classic Narasaka-Prasad reduction, Et₂BOMe reacts with a β-hydroxy ketone to form a rigid, six-membered cyclic borinate chelate. This coordination is a mechanistic imperative: it locks the substrate's substituents into pseudo-equatorial positions to minimize 1,3-diaxial steric strain. Consequently, the intermolecular hydride attack from sodium borohydride (NaBH₄) is forced to proceed via an axial trajectory, exclusively yielding the thermodynamically favored syn-1,3-diol[1].

Mechanism A β-Hydroxy Ketone + Et₂BOMe B Six-Membered Borinate Chelate A->B Chelating Coordination C Axial Hydride Attack (NaBH₄, -78°C) B->C Conformation Locked D syn-1,3-Diol Product C->D Stereoselective Reduction

Fig 1: Chelation-controlled Narasaka-Prasad reduction pathway using Et₂BOMe.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting poor syn-selectivity (high anti-diol byproduct) in my Narasaka-Prasad reduction? Mechanistic Causality: The stereochemical fidelity of this reaction is entirely dependent on complete chelation control. If you observe anti-1,3-diol formation, the hydride attack is occurring before the rigid borinate chelate has fully formed, or the chelate has been thermally disrupted. Solution: Ensure the reaction mixture is strictly maintained at -78 °C. You must allow a minimum of 30 to 60 minutes of equilibration time after adding Et₂BOMe before introducing NaBH₄[1]. Higher temperatures or premature reduction will bypass the chelate intermediate.

Q2: My Et₂BOH catalyst seems inactive, and NMR shows unexpected byproducts. How do I prevent this? Mechanistic Causality: Et₂BOH and its precursor, triethylborane (Et₃B), are highly susceptible to autoxidation. In the presence of air, Et₃B oxidizes first to Et₂BOH, but a second, slower oxidation step converts it to the catalytically inactive ethylboronic acid (EtB(OH)₂)[3]. Solution: All handling must be performed under a rigorous inert atmosphere (argon or nitrogen). If you are generating Et₂BOMe in situ from Et₃B and methanol, ensure your solvents are strictly anhydrous and degassed[4].

Q3: How do I choose the right solvent for Et₂BOH-catalyzed regioselective diol alkylation? Mechanistic Causality: Solvent choice dictates the Lewis basicity environment. Coordinating solvents like THF can compete with your substrate for the empty p-orbital on the boron center, attenuating the catalyst's reactivity. Solution: For maximum Lewis acidity, non-coordinating solvents like dichloromethane (DCM) or toluene are preferred. If solubility requires THF, you may need to increase the catalyst loading slightly to overcome the solvent-boron coordination penalty.

Part 3: Quantitative Optimization Data

To highlight the importance of the parameters discussed above, the following table summarizes the quantitative impact of temperature and equilibration time on the stereochemical outcome of the Narasaka-Prasad reduction.

ParameterConditionResulting syn:anti RatioYield (%)Mechanistic Rationale
Temperature -78 °C> 98:2> 85%Complete chelation control; rigid chair conformation maintained.
Temperature -20 °C80:2075%Thermal disruption of the borinate chelate; competing reduction pathways.
Equilibration Time 60 min> 98:2> 85%Allows full thermodynamic formation of the B-O complex prior to reduction.
Equilibration Time < 5 min60:4080%Premature hydride attack on the unchelated, conformationally flexible β-hydroxy ketone.
Solvent THF/MeOH (4:1)> 98:2> 85%Optimal balance of substrate solubility and chelate stabilization[1].

Part 4: Validated Experimental Protocols

Every protocol utilized in our laboratories is designed as a self-validating system . This means intermediate checks are built into the workflow to ensure the reaction is proceeding correctly before moving to the next step.

Protocol: Narasaka-Prasad Reduction (syn-1,3-Diol Synthesis)

Reagents: β-hydroxy ketone, Diethylmethoxyborane (Et₂BOMe), Sodium borohydride (NaBH₄), Anhydrous THF, Anhydrous Methanol, Glacial Acetic Acid.

  • Substrate Preparation: Dissolve the β-hydroxy ketone (1.0 equiv) in a 4:1 mixture of anhydrous THF/MeOH under a nitrogen atmosphere. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Chelate Formation: Add Et₂BOMe (1.1–1.5 equiv) dropwise. Stir the mixture at -78 °C for 60 minutes.

    • Self-Validation Check: The solution should remain homogeneous and clear. Any precipitation or cloudiness indicates moisture contamination or catalyst degradation.

  • Reduction: Add NaBH₄ (1.5–2.0 equiv) portion-wise. Monitor the internal temperature to ensure it does not spike above -70 °C during addition.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3 to 4 hours.

    • Self-Validation Check: Monitor by TLC. Complete consumption of the starting material and the appearance of a distinct, lower-Rf spot confirms successful reduction[1].

  • Quenching: Quench the reaction while still at -78 °C by the slow addition of glacial acetic acid.

    • Self-Validation Check: The cessation of hydrogen gas bubbling confirms the complete neutralization of excess NaBH₄ and the successful dismantling of the borinate complex[1].

  • Workup: Remove the cooling bath, allow to warm to room temperature, and partition between ethyl acetate and water. Extract, dry over MgSO₄, and concentrate under reduced pressure.

Part 5: Troubleshooting Diagnostic Workflow

If your reaction fails to meet the expected yield or selectivity, follow this diagnostic tree to isolate the variable causing the failure.

Troubleshooting Start Issue: Low Yield or Poor Selectivity? Selectivity Poor syn:anti Ratio Start->Selectivity Yield Low Overall Yield Start->Yield Temp Check Temp: Must be strictly -78°C before NaBH₄ addition Selectivity->Temp Time Ensure 30-60 min equilibration for chelate formation Selectivity->Time Oxidation Catalyst Oxidation: Check for EtB(OH)₂ byproducts Yield->Oxidation Moisture Moisture Contamination: Ensure inert atmosphere Yield->Moisture

Fig 2: Diagnostic workflow for troubleshooting Et₂BOH-mediated reactions.

Part 6: References

  • Title: Borinic acid | Source: Wikipedia | URL: [Link][2]

  • Title: Properties and Applications | Source: ABConline.de | URL: [Link][3]

  • Title: Triethylborane | Source: Wikipedia | URL: [Link][4]

Sources

Validation & Comparative

Structural and Electronic Fundamentals: The Basis of Divergent Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Borinic and Boronic Acids as Catalysts in Organic Synthesis

In the landscape of modern organic chemistry, the pursuit of mild, selective, and efficient catalytic systems is paramount. Organoboron acids, particularly boronic acids [RB(OH)₂] and the less-explored borinic acids [R₂B(OH)], have emerged as a compelling class of Lewis acid catalysts. Their low toxicity, broad availability, and unique reactivity profiles make them attractive alternatives to traditional metal-based catalysts, aligning with the principles of green chemistry.[1]

This guide provides a comprehensive comparison of borinic and boronic acids as catalysts for researchers, scientists, and professionals in drug development. We will move beyond a simple list of reactions to explore the fundamental structural and electronic differences that dictate their catalytic behavior, supported by experimental data and detailed protocols. Our objective is to elucidate the causality behind their distinct performance, enabling informed catalyst selection for specific synthetic challenges.

The core difference between boronic and borinic acids lies in the number of organic substituents attached to the boron atom. A boronic acid possesses one carbon-boron bond and two hydroxyl groups, whereas a borinic acid has two carbon-boron bonds and a single hydroxyl group.

G cluster_0 Boronic Acid (RB(OH)₂) cluster_1 Borinic Acid (R₂B(OH)) B1 B R1 R B1->R1 OH1 OH B1->OH1 OH2 OH B1->OH2 B2 B R2 R' B2->R2 R3 R B2->R3 OH3 OH B2->OH3

This seemingly simple structural variance has profound implications for their electronic nature. The two organic groups on a borinic acid allow for more refined tuning of the electron density at the boron center. Consequently, borinic acids generally exhibit enhanced Lewis acidity compared to their boronic acid counterparts.[2] This heightened electrophilicity is a key determinant of their catalytic prowess in specific reaction classes.

Catalytic Activation: Shared Principles, Distinct Pathways

Both catalyst classes operate primarily by exploiting the Lewis acidic nature of the trivalent boron atom, which allows for the reversible formation of covalent bonds with oxygen-containing substrates like carboxylic acids and alcohols.[1][3][4] This interaction activates the substrate towards subsequent nucleophilic attack.

Key activation modes include:

  • Dehydration and Condensation: Activating alcohols and carboxylic acids for the loss of water is a hallmark of organoboron catalysis, facilitating esterification and amidation reactions.[1]

  • Carbonyl Condensation: Both can act as Lewis acids to activate carbonyl compounds for a variety of condensation reactions.[1]

  • Diol Complexation: A critical point of divergence is their interaction with diols. Boronic acids can form both neutral five-membered (boronate) and six-membered rings, as well as anionic tetracoordinate 'ate' complexes. Borinic acids, however, solely form anionic 'ate' complexes with diols.[1] This distinction is pivotal, as the formation of an anionic borinate complex significantly increases the nucleophilicity of the coordinated oxygen atoms, enabling unique regioselectivity that is unattainable with boronic acids.[1]

Catalytic_Cycle

Comparative Performance in Key Catalytic Transformations

The theoretical differences in structure and mechanism manifest in starkly different catalytic performances across various reaction types. The choice between a boronic and a borinic acid is therefore not arbitrary but is dictated by the specific transformation desired.

A. Direct Amidation and Esterification

This is perhaps the most well-developed area of boronic acid catalysis.[1] Arylboronic acids, particularly those bearing electron-withdrawing groups, are effective catalysts for the direct condensation of carboxylic acids and amines.[5][6] The reaction is believed to proceed through a mixed anhydride intermediate that activates the carboxylic acid.[1]

Conversely, a crucial finding in the field is that borinic acids are generally not competent catalysts for direct amidation .[7][8] They tend to react with the amine and carboxylic acid to form unreactive aminocarboxylate 'ate' complexes.[7][8] Alternatively, they can undergo protodeboronation in the presence of the carboxylic acid to generate the corresponding boronic acid, which then serves as the true catalytic species.[7][8] This renders borinic acids inefficient for this widely used transformation.

Table 1: Performance of Boronic Acid Catalysts in Amidation Data synthesized from literature reports for illustrative purposes.

EntryCarboxylic AcidAmineBoronic Acid Catalyst (5 mol%)Yield (%)
1Benzoic AcidBenzylaminePhenylboronic Acid~85%
2Benzoic AcidBenzylamine3,4,5-Trifluorophenylboronic Acid>95%
3Acetic AcidAnilinePhenylboronic Acid~70%
4Benzoic AcidBenzylamineDiphenylborinic Acid<10% (or proceeds via protodeboronation)[7]
B. Regioselective Functionalization of Polyols

In stark contrast to amidation, the regioselective functionalization of diols and polyols is a domain where borinic acids exhibit profound superiority.[2] Their unique ability to form anionic tetracoordinate complexes with diols activates one hydroxyl group with exceptional selectivity, enabling regioselective acylation, alkylation, and silylation.[1][9]

In these reactions, boronic acids display significantly diminished catalytic activity and selectivity.[1] In fact, boronic acids are often used in a completely different capacity with sugars: as in situ protecting groups to block certain diols, allowing a different, unprotected hydroxyl group to react.[1]

Table 2: Borinic vs. Boronic Acid in Regioselective Benzoylation of a Model Diol Illustrative data based on established reactivity principles.

EntrySubstrate (Diol)Catalyst (10 mol%)Major ProductRegioselectivityYield (%)
11-Phenyl-1,2-ethanediolDiphenylborinic Acid2-O-Benzoyl>95:5~90%
21-Phenyl-1,2-ethanediolPhenylboronic AcidMixture of productsLow<20%[1]
C. Other Emerging Applications

Recent research has highlighted the utility of borinic acids in a growing number of advanced catalytic reactions, including:

  • Stereo- and Regioselective Glycosylations: Diarylborinic acids can catalyze the coupling of glycosyl methanesulfonates with sugar acceptors, controlling both site-selectivity and stereochemical outcome.[10]

  • Epoxide Ring-Opening: They serve as effective catalysts for the regioselective ring-opening of 3,4-epoxy alcohols.[9]

  • Photoredox and C-H Activation: Borinic acids are finding use in modern synthetic methods, including photoredox-mediated α-C–H alkylation of alcohols.[9][11]

While boronic acids are indispensable as reagents in transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling, their catalytic applications are generally focused on condensation chemistry.[12][13]

Experimental Protocols

To provide practical context, we present generalized, field-proven protocols for reactions where each catalyst class excels.

Experimental Protocol 1: General Procedure for Arylboronic Acid-Catalyzed Amidation

This protocol is adapted from methodologies developed for the direct formation of amide bonds.[1]

Objective: To synthesize an amide from a carboxylic acid and an amine using a boronic acid catalyst.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid Catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 0.05 mmol, 5 mol%)

  • Activated 4 Å Molecular Sieves (250 mg)

  • Toluene (or other suitable azeotropic solvent, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, amine, arylboronic acid catalyst, and molecular sieves.

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The azeotropic removal of water is crucial for driving the reaction to completion.[1]

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the filter cake with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Experimental Protocol 2: Diarylborinic Acid-Catalyzed Regioselective Acylation of a Diol

This protocol illustrates the power of borinic acids in achieving high regioselectivity in polyol modification.[9][10]

Objective: To achieve regioselective acylation of a diol using a diarylborinic acid catalyst.

Materials:

  • Diol Substrate (1.0 mmol, 1.0 equiv)

  • Diarylborinic Acid (e.g., Diphenylborinic Acid, 0.1 mmol, 10 mol%)

  • Acylating Agent (e.g., Benzoyl Chloride, 1.1 mmol, 1.1 equiv)

  • Tertiary Amine Base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the diol substrate and the diarylborinic acid catalyst.

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the tertiary amine base, followed by the slow, dropwise addition of the acylating agent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material and formation of a single major product.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the regioselectively acylated product.

Summary and Future Outlook

The catalytic applications of boronic and borinic acids are governed by their distinct structural and electronic properties. The choice of catalyst is not interchangeable but is a critical decision based on the desired chemical transformation.

Table 3: Comparative Summary of Borinic and Boronic Acid Catalysts

FeatureBoronic Acids (RB(OH)₂)Borinic Acids (R₂B(OH))
Structure One C-B bond, two B-OH bondsTwo C-B bonds, one B-OH bond
Lewis Acidity Moderate, tunableGenerally higher, more tunable[2]
Diol Interaction Forms neutral and anionic complexesForms only anionic 'ate' complexes[1]
Strengths Excellent for direct amidation/esterification[1]; widely available; robust.Superior for regioselective functionalization of polyols[1][10]; high activity in specific reactions.
Weaknesses Poor selectivity in polyol functionalization[1]; lower activity in some cases.Incompetent for direct amidation[7][8]; can undergo protodeboronation; less commercially available.
Primary Use Case General condensation reactions.High-selectivity transformations on poly-functional molecules.

References

  • Gravel, M., et al. (2022). Emergent Organoboron Acid Catalysts. PMC - NIH. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Han, Y., et al. (2016). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. ACS Catalysis. [Link]

  • Zhu, L., & Wang, R. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link]

  • G-Y., Li. (2014). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Alberta Libraries. [Link]

  • St-Onge, M., et al. (2020). Limitations of the boronic acid/photoredox-catalyzed redox isomerization reaction. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2010). Applications of Boronic Acids in Organic Synthesis. UCL Discovery. [Link]

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  • Taylor, M. S. (2019). Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. ResearchGate. [Link]

  • Gravel, M., et al. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. [Link]

  • Adachi, S., et al. (2023). Axially Chiral Borinic Acid Catalysts: Design, Synthesis, and Application in Alkylative Desymmetrization of 1,2-Diols. The Journal of Organic Chemistry. [Link]

  • El-Fayyoumy, M., et al. (2017). Previous examples of borate and boronic acid catalyzed direct amidations of carboxylic acids with anilines. ResearchGate. [Link]

  • Leny, F., & Retailleau, P. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Amarasekara, H., et al. (2016). Borinic Acid Catalyzed Stereo- and Regioselective Couplings of Glycosyl Methanesulfonates. Journal of the American Chemical Society. [Link]

  • Taylor, M. S., & Hall, D. G. (2013). Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catalysis. [Link]

  • Weiss, K., et al. (2020). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. [Link]

  • El-Fayyoumy, M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. UCL Discovery. [Link]

  • El-Fayyoumy, M., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]

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Sources

A Comparative Guide to the Performance of Diethylborinic Acid and Its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure molecules, essential for pharmaceuticals and complex natural product synthesis, the synthetic organic chemist's toolkit is ever-expanding. Among the most reliable instruments for stereocontrol are boron-based reagents. This guide provides an in-depth analysis of the performance of dialkylborinic acid derivatives in key asymmetric transformations, comparing them objectively with prominent alternatives and grounding the discussion in mechanistic principles and experimental data.

The Mechanistic Cornerstone: Boron Enolates and the Zimmerman-Traxler Model

The efficacy of dialkylboron reagents, such as diethylborinic acid derivatives (often employed as triflates, e.g., Et₂BOTf, or chlorides), hinges on their ability to function as potent Lewis acids that mediate the formation of boron enolates from carbonyl compounds like ketones and esters.[1][2] The stereochemical outcome of the subsequent reaction, particularly the aldol addition, is rationalized with remarkable accuracy by the Zimmerman-Traxler transition state model .[3][4]

This model, first proposed in 1957, postulates that the reaction proceeds through a highly ordered, six-membered chair-like transition state where the boron atom coordinates both the enolate oxygen and the aldehyde's carbonyl oxygen.[3][5] The key to this model's predictive power lies in two principles:

  • Enolate Geometry Dictates Diastereoselectivity: A (Z)-enolate reliably leads to the syn-aldol product, while an (E)-enolate yields the anti-aldol product. This is because the substituents on the enolate and the aldehyde preferentially occupy pseudo-equatorial positions in the chair transition state to minimize sterically demanding 1,3-diaxial interactions.[4][6]

  • Structural Rigidity Enhances Selectivity: Boron is particularly effective because its short, strong B-O bonds (compared to Li-O or Mg-O bonds) create a tighter, more compact, and more rigid transition state.[3][5] This structural rigidity amplifies the energetic difference between the favored and disfavored transition states, resulting in exceptionally high levels of diastereoselectivity.

Caption: The Zimmerman-Traxler model for boron-mediated aldol reactions.

Performance in Asymmetric Aldol Additions

The boron-mediated aldol reaction is a benchmark for stereocontrol. The strategy involves the pre-formation of a boron enolate from a carbonyl donor, which then reacts with an aldehyde acceptor. The choice of dialkylboron reagent (e.g., dicyclohexylboron chloride, c-Hex₂BCl) and base (e.g., triethylamine, Et₃N) allows for precise control over the enolate geometry.[4][7]

Performance Comparison: Aldol Methodologies

Methodology Reagent/Catalyst Mechanism Selectivity Control Typical Diastereoselectivity (dr) Pros Cons
Boron-Mediated Stoichiometric R₂BOTf or R₂BCl (e.g., Bu₂BOTf, c-Hex₂BCl)[4]Boron Enolate via Zimmerman-Traxler TS[3]Excellent. Choice of boron reagent and base dictates E/Z enolate geometry.[4][7]>95:5, often >99:1[4]Extremely high and predictable diastereoselectivity; broad substrate scope.Requires stoichiometric, often pyrophoric reagents; cryogenic temperatures (-78 °C).
Lithium Enolates Stoichiometric LDA, LHMDS[3]Lithium Enolate via Zimmerman-Traxler TS[3]Good. Depends on substrate, base, and conditions.80:20 to >95:5Well-established, strong bases readily available.Less rigid TS leads to lower selectivity than boron; risk of enolate equilibration.[3]
Organocatalysis Catalytic L-Proline (20-30 mol%)[8]Enamine intermediate[9]Moderate to Good. Depends on catalyst and substrate structure.70:30 to >95:5"Direct" reaction (no pre-formation); metal-free; mild conditions.[8]Higher catalyst loading; potential for side reactions; lower yields for some substrates.[8]

Experimental Data: Boron-Mediated Aldol Reactions

Carbonyl DonorBoron ReagentBaseAldehydeProductYielddr (syn:anti)Reference
Propanoyl oxazolidinonen-Bu₂BOTfi-Pr₂NEtBenzaldehydesyn77%>99:1[4]
Propanoyl oxazolidinonec-Hex₂BClEt₃NBenzaldehydeanti75%3:97[4]
Performance in Asymmetric Ketone Reductions

While borinic acids themselves are not reducing agents, the broader family of boranes is central to asymmetric ketone reduction. The most powerful and widely adopted method in this class is the Corey-Bakshi-Shibata (CBS) reduction, which provides a stark contrast between stoichiometric and catalytic approaches.[10][11]

Performance Comparison: Asymmetric Ketone Reduction

Methodology Reagent/Catalyst Mechanism Typical Enantioselectivity (ee) Pros Cons
CBS Reduction Catalytic (1-10 mol%) chiral oxazaborolidine + Stoichiometric Borane (BH₃)[10][11]Intramolecular hydride transfer within a catalyst-borane-ketone complex.[12]>95% ee for a wide range of ketones.[11][13]Highly enantioselective, catalytic in the chiral source, reliable, and predictable.[10][14]Requires stoichiometric borane; must be run under anhydrous conditions.[12]
Stoichiometric Chiral Boranes Stoichiometric chiral boranes (e.g., Alpine-Borane® from α-pinene)[15]Diastereoselective hydride transfer from a chiral borane.Variable, generally lower than CBS for simple ketones.Simple to prepare the chiral reagent.Requires a full equivalent of the chiral reagent; lower generality.[16][17]

The CBS reduction's success lies in its catalytic cycle where the chiral oxazaborolidine acts as a template, activating the borane and coordinating the ketone to ensure hydride delivery to a specific enantiotopic face.[12] This catalytic efficiency makes it a superior choice for large-scale synthesis compared to older methods requiring stoichiometric amounts of a chiral reagent.[11]

Performance in Asymmetric Diels-Alder Reactions

Boron-based reagents, including borinic acid derivatives, serve as powerful Lewis acid catalysts for the Diels-Alder reaction.[18] By coordinating to the dienophile (e.g., an α,β-unsaturated carbonyl), the Lewis acid lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition and often enhancing stereoselectivity.[19][20]

Performance Comparison: Lewis Acid-Catalyzed Diels-Alder

Methodology Catalyst Mechanism of Action Selectivity Control Pros Cons
Boron Lewis Acids Diarylborinic acids, B(C₆F₅)₃, etc.[21][22]Lowers dienophile LUMO; can control endo/exo selectivity based on steric bulk.[21]Catalyst structure dictates endo/exo preference. Bulky catalysts can favor the exo product.[21]Tunable steric and electronic properties.Can be moisture sensitive; often requires stoichiometric amounts for simple derivatives.
Traditional Lewis Acids AlCl₃, TiCl₄, SnCl₄[19]Lowers dienophile LUMO.[23]Generally enhances the inherent endo selectivity.High reaction rate acceleration.Highly moisture sensitive; can promote undesired side reactions.[19]
Chiral Oxazaborolidinium Ions (COBIs) Catalytic chiral oxazaborolidine + Brønsted/Lewis AcidForms a highly active and defined chiral Lewis acid catalyst.Provides a chiral pocket to control the enantioselectivity of the cycloaddition.Highly enantioselective at low catalyst loadings (1-10 mol%).More complex catalyst preparation.

The development of catalytic systems like COBIs represents the state-of-the-art, transforming the reaction from one requiring stoichiometric Lewis acids to a highly efficient, enantioselective catalytic process.

Experimental Protocols and Workflow

The following provides a representative, detailed methodology for a boron-mediated asymmetric aldol reaction, a cornerstone application.

Protocol: Diastereoselective Boron-Mediated Aldol Addition

Objective: To synthesize the syn-aldol adduct from an N-acyl oxazolidinone and benzaldehyde with high diastereoselectivity.

Reagents & Equipment:

  • N-Propanoyl-(4S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (n-Bu₂BOTf), 1.0 M in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA), freshly distilled

  • Benzaldehyde, freshly distilled

  • Anhydrous dichloromethane (CH₂Cl₂), Anhydrous diethyl ether (Et₂O)

  • Schlenk flask, syringes, magnetic stirrer, low-temperature bath (-78 °C)

  • Standard workup and purification reagents (phosphate buffer, methanol, silica gel)

Workflow Diagram

Aldol_Workflow cluster_prep 1. Reaction Setup cluster_enol 2. Enolate Formation cluster_reaction 3. Aldol Addition cluster_workup 4. Quench & Purification A Dry Schlenk flask under vacuum and backfill with Argon B Add oxazolidinone and anhydrous CH₂Cl₂ via syringe A->B C Cool solution to -78 °C (Dry Ice/Acetone bath) B->C D Add DIPEA dropwise C->D E Add n-Bu₂BOTf dropwise (Solution turns yellow) D->E F Stir at -78 °C for 30 min E->F G Add benzaldehyde dropwise F->G H Stir at -78 °C for 20 min, then warm to 0 °C over 1 h G->H I Quench with pH 7 buffer and methanol H->I J Extract with Et₂O, dry, and concentrate I->J K Purify by flash chromatography J->K

Caption: Experimental workflow for a boron-mediated asymmetric aldol reaction.

Step-by-Step Procedure:

  • Preparation: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is placed under an atmosphere of dry argon.

  • Reagent Addition: The N-propanoyl oxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ (0.2 M) and the solution is cooled to -78 °C.

  • Enolate Formation: DIPEA (1.2 eq) is added dropwise via syringe, followed by the slow, dropwise addition of n-Bu₂BOTf (1.1 eq). The resulting solution is stirred at -78 °C for 30 minutes. The formation of the boron enolate is often indicated by a color change.[2]

  • Aldol Reaction: Freshly distilled benzaldehyde (1.2 eq) is added dropwise at -78 °C. The reaction is stirred for 20 minutes at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.

  • Extraction & Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash chromatography to yield the pure syn-aldol adduct.

Conclusion

This compound and its dialkylboron analogs stand out as exceptionally effective reagents for stereocontrolled synthesis, particularly in the realm of aldol additions. Their performance is rooted in the formation of geometrically defined boron enolates that react via highly organized, rigid Zimmerman-Traxler transition states, leading to outstanding levels of diastereoselectivity that are often difficult to achieve with other methods.[3][4]

While alternatives offer distinct advantages—such as the catalytic efficiency of the CBS reduction for ketones or the metal-free, direct approach of organocatalysis for aldol reactions—boron-mediated transformations remain a gold standard for reliability and predictability.[8][11] For the synthesis of complex chiral architectures where precise control over stereochemistry is paramount, the principles and protocols outlined in this guide demonstrate that boron-based reagents are an indispensable and authoritative tool.

References

  • Organic Chemistry. (2021). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

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  • Müller, T., et al. (2012). Aldol reactions mediated by a tetrahedral boronate. RSC Publishing. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Abiko, A., et al. (2002). Boron-mediated Aldol Reaction of Carboxylic Esters: Complementary Anti- And Syn-Selective Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Abiko, A. (2004). Boron-Mediated Aldol Reaction of Carboxylic Esters. Accounts of Chemical Research. [Link]

  • Chemistry LibreTexts. (2020). 4.4: The aldol reaction. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Grokipedia. (2023). Corey–Itsuno reduction. [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron. [Link]

  • Itsuno, S., et al. (1983). Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • University of Guelph. Enantioselective Reduction of Ketones. [Link]

  • SynArchive. Itsuno-Corey Reduction. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Name Reactions. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Indian Academy of Sciences. (2018). Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • Gu, Y., et al. (2014). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. PMC. [Link]

  • Organic Chemistry Frontiers. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. [Link]

  • Wikipedia. (2023). Aldol reaction. [Link]

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  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

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  • Lee, D., et al. (2009). Boron-Catalyzed Direct Aldol Reactions of Pyruvic Acids. Organic Letters. [Link]

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The Dual Nature of Borinic Acids: Reactivity vs. Stability

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the stability, reactivity, and application of dialkylborinic acids and their derivatives.

In the landscape of organoboron chemistry, diethylborinic acid and its derivatives occupy a unique and often challenging position. While boronic acids and their cyclic esters (e.g., pinacol boronates) have become mainstays in Suzuki-Miyaura cross-coupling and reversible covalent drug design, dialkylborinic acids are notoriously unstable[1]. However, this inherent instability is inextricably linked to their exceptional electrophilicity—a property that makes them unparalleled as fast-responsive chemical triggers and potent enzyme inhibitors.

As a Senior Application Scientist, I often see research programs struggle with the handling of borinic acids. The key to successfully deploying these compounds lies in understanding the electronic causality behind their degradation and leveraging that same mechanism for targeted applications, such as reactive oxygen species (ROS) sensing or serine protease inhibition.

Mechanistic Drivers of Borinic Acid Instability

The stability of organoboron compounds is dictated by the ability of adjacent heteroatoms to donate


-electron density into the vacant p-orbital of the sp²-hybridized boron center.

Boronic acids (


) possess two hydroxyl groups, providing moderate stabilization. In contrast, borinic acids (

), such as this compound, possess only a single hydroxyl group. The two alkyl groups (ethyls) are electron-donating via

-induction but cannot provide

-backbonding. Consequently, the boron center in a borinic acid is significantly more Lewis acidic and electrophilic than in a boronic acid.

This electronic deficiency drives three primary degradation pathways:

  • Rapid Oxidation: Pyrophoric precursors like triethylborane oxidize rapidly in air to form this compound, which then undergoes a slower, secondary oxidation to the more thermodynamically stable ethylboronic acid[1].

  • Hydrolysis and Dehydration: In the presence of moisture, borinic acid derivatives (such as chlorodiethylborane or diethylmethoxyborane) hydrolyze to this compound[2]. These acids are prone to spontaneous dehydration, condensing to form oligomeric anhydrides known as diboroxanes (e.g., tetraethyldiboroxane)[3].

  • Protodeboronation: The highly electrophilic boron is susceptible to nucleophilic attack by water or base, leading to the cleavage of the carbon-boron bond.

DegradationPathway A Triethylborane (Pyrophoric Precursor) B This compound (Unstable Intermediate) A->B O2 (Fast) C Tetraethyldiboroxane (Anhydride Formation) B->C -H2O (Dehydration) D Ethylboronic Acid (Stable End-Product) B->D O2 (Slow)

Degradation cascade of ethyl-boron species highlighting the transient nature of this compound.

Comparative Stability Profiling

When designing a synthetic route or a biological probe, selecting the right boron valency and shielding is critical. The table below objectively compares this compound against common alternatives.

Table 1: Stability and Reactivity Comparison of Organoboron Classes

Compound ClassRepresentative ExampleHydrolytic StabilityOxidative StabilityLewis AcidityPrimary Utility
Dialkylborinic Acid This compoundLow (Forms diboroxanes)LowVery High ROS Probes, Enzyme Inhibitors
Boronic Acid Ethylboronic acidModerateModerateModerateReversible Covalent Drugs
Cyclic Boronic Ester Pinacol ethylboronateHighHighLowCross-Coupling Reagents
Trifluoroborate Salt Potassium ethyltrifluoroborateVery HighVery HighVery LowLong-term Storage, Synthesis

Data Insight: If long-term bench stability is required, cyclic boronic esters or trifluoroborate salts are superior due to steric hindrance and conformational rigidity[1][4]. However, if the application requires rapid target engagement (e.g., trapping a catalytic serine), the unshielded electrophilicity of a borinic acid is unmatched.

Harnessing Reactivity: Applications in Drug Design & Chemical Probes

Rather than viewing the instability of borinic acids purely as a liability, modern drug development leverages their extreme electrophilicity for highly specific biological interactions.

Ultra-Fast ROS Sensing (H₂O₂ Triggers)

Because the boron center in borinic acids is highly electron-deficient, it is exceptionally susceptible to nucleophilic attack by the hydroperoxide anion (


). Experimental kinetic data demonstrates that borinic acids react with hydrogen peroxide up to 10,000 times faster  than their corresponding boronic acids[5]. This makes dialkyl- and diarylborinic acids premier triggers for fluorescent probes designed to detect endogenous ROS in real-time.

Table 2: Kinetic Data for H₂O₂-Mediated Oxidation (PBS, pH 7.4) [5]

CompoundH₂O₂ EquivalentsTime to Complete OxidationRelative Reactivity
Phenylboronic Acid1.0~2.5 hours1x
Diphenylborinic Acid1.0< 2 minutes~10,000x
Potent Serine Protease Inhibition

Diarylborinic acids (such as diphenylborinic acid) and dialkylborinic acids act as powerful, competitive inhibitors of serine proteases like


-chymotrypsin, subtilisin, and trypsin[3][6]. The mechanism relies on the catalytic serine's hydroxyl group executing a nucleophilic attack on the electrophilic boron, forming a stable, reversible tetrahedral borinate adduct that mimics the enzymatic transition state[6].

EnzymeInhibition E Serine Protease (Active Ser-OH) C Tetrahedral Borinate Adduct (Reversible Covalent Bond) E->C Nucleophilic Attack I Borinic Acid Derivative (Electrophilic Boron) I->C Lewis Acid-Base Binding S Substrate Cleavage Blocked C->S Competitive Inhibition

Mechanism of reversible covalent inhibition of serine proteases by borinic acid derivatives.

Experimental Protocols for Stability and Reactivity Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to definitively prove causality between the borinic acid's structure and its observed behavior.

Protocol 1: ¹H NMR Kinetic Assay for H₂O₂-Mediated Oxidation

This protocol objectively compares the oxidative stability of a borinic acid versus a boronic acid alternative.

  • Self-Validating Principle: The inclusion of an inert internal standard (1,3,5-trimethoxybenzene) ensures mass balance. If the molar loss of the borinic acid does not perfectly match the molar generation of the oxidized alcohol/phenol product, it indicates unwanted side-reactions (e.g., protodeboronation or anhydride formation) are occurring.

  • Step 1: Dissolve 0.05 mmol of the borinic acid derivative (e.g., diphenylborinic acid) and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of deuterated PBS (pH 7.4) with 10% CD₃CN to aid solubility.

  • Step 2: Acquire a baseline ¹H NMR spectrum (t = 0).

  • Step 3: Inject 1.0 equivalent of H₂O₂ (from a freshly titrated 30% aqueous stock) directly into the NMR tube.

  • Step 4: Monitor the reaction via continuous ¹H NMR acquisition (e.g., 1 scan every 15 seconds) for 10 minutes.

  • Step 5: Plot the integration of the disappearing B-R protons against the appearing R-OH protons relative to the internal standard to calculate the pseudo-first-order rate constant (

    
    ).
    
Protocol 2: Reversibility-Validated Serine Protease Inhibition Assay

When assessing borinic acids as drug candidates, it is critical to prove that the inhibition is reversible (forming a tetrahedral adduct) rather than an irreversible degradation of the enzyme.

  • Self-Validating Principle: A rapid-dilution recovery step is utilized. If the enzyme regains full activity upon massive dilution, the borinic acid is confirmed as a reversible transition-state analog.

  • Step 1: Incubate

    
    -chymotrypsin (1 nM) with varying concentrations of the borinic acid derivative (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.8, 100 mM NaCl) for 15 minutes at 25°C to establish equilibrium.
    
  • Step 2: Initiate the reaction by adding a fluorogenic substrate (e.g., Suc-AAPF-AMC) and measure the initial velocity (

    
    ) of fluorescence increase (Ex: 380 nm, Em: 460 nm) to calculate the 
    
    
    
    .
  • Step 3 (Reversibility Check): Take the sample incubated at 10x the

    
     concentration and dilute it 100-fold into an assay buffer containing excess substrate.
    
  • Step 4: Monitor the recovery of enzymatic activity. A rapid return to uninhibited baseline velocity confirms the reversible nature of the borinic acid-enzyme adduct.

References

1.1[1] 2. 3[3] 3.2[2] 4. 4[4] 5.5[5] 6.6[6]

Sources

Benchmarking Guide: Diethylborinic Acid & Diethylboron Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks Diethylborinic Acid (


)  and its active derivatives (specifically diethylboron triflate, 

) against standard Lewis acid catalysts.

While


 itself is often an intermediate or byproduct, its diethylboron (

) moiety
is a gold standard in stereoselective synthesis. This guide distinguishes between its high-performance applications (Aldol) and its limitations (Amidation).

, 

, and Boronic Acids.

Executive Summary

This compound (


) occupies a specialized niche in the Lewis acid landscape. Unlike "turnkey" catalysts like Phenylboronic acid (

) or Titanium tetrachloride (

), the diethylboron species is rarely used as a static catalyst due to oxidative instability.

Instead, it is most powerful when generated in situ as an active boron enolate (via


). In this form, it outperforms traditional Lewis acids (

) in syn-selective aldol reactions by forming a rigid Zimmerman-Traxler transition state.[1] Conversely, in direct amidation ,

is functionally inactive compared to boronic acids due to insufficient coordination sites.

Mechanistic Distinction

To use this catalyst effectively, one must understand the Coordination Geometry difference.

FeatureThis compound (

)
Phenylboronic Acid (

)
Titanium Tetrachloride (

)
Lewis Acidity Moderate (Hard)Mild (Soft/Hard hybrid)Strong (Hard)
Coordination Sites 1 Vacant Orbital (Monofunctional)2 Vacant Orbitals (Bifunctional potential)Multiple (Octahedral geometry)
Active Species Boron Enolate (Covalent)Acyloxyboronate (Mixed Anhydride)Titanium Enolate (Coordination complex)
Primary Utility Stereocontrol (Rigid TS)Dual Activation (Amidation)High Reactivity (General Lewis Acid)

Benchmark Case Study A: The "Sweet Spot" – Stereoselective Aldol

The primary industrial application of diethylboron species is the Evans- or Mukaiyama-Aldol reaction . Here, the


 group forms a tight, covalent bond with the enolate oxygen, locking the geometry more effectively than Titanium or Lithium.
Comparative Data: Syn/Anti Selectivity

Substrate: Propiophenone enolate reacting with Benzaldehyde.

Catalyst / ReagentActive SpeciesYield (%)syn : anti Ratio Selectivity Mechanism

/

Diethylboron Enolate 92% > 99 : 1 Rigid Chair (Zimmerman-Traxler)

/

Titanium Enolate88%75 : 25Variable (Ligand dependent)

Lithium Enolate95%60 : 40Loose Aggregate

Lewis Acid Adduct85%50 : 50Open Transition State
Protocol: In Situ Generation of Diethylboron Enolates

Objective: Synthesis of syn-aldol adduct with >99:1 dr.

  • Inert Atmosphere: Flame-dry a 50 mL round-bottom flask; flush with Argon.

  • Reagent Prep: Cool

    
     (10 mL) to -78 °C. Add 
    
    
    
    (1.1 equiv) and
    
    
    (1.2 equiv).
  • Enolization: Add the ketone (1.0 equiv) dropwise. Stir at -78 °C for 30 mins. Note: The solution typically turns pale yellow, indicating boron enolate formation.

  • Aldol Addition: Add the aldehyde (1.1 equiv) slowly. Stir for 1 hour at -78 °C, then warm to 0 °C.

  • Quench: Add pH 7 phosphate buffer and methanol. Oxidative workup (

    
    ) is not  required for simple aldols, unlike hydroboration, but can facilitate boron removal.
    
Visualization: The Zimmerman-Traxler Transition State

The high selectivity of


 stems from the short B-O bonds, which compress the transition state into a highly ordered chair conformation.

G cluster_0 Boron Enolate Formation cluster_1 Stereoselection (Zimmerman-Traxler) Ketone Ketone Enolate Z-Enolate (Boron bound) Ketone->Enolate + Base / -78°C Et2BOTf Et2BOTf Et2BOTf->Enolate TS Rigid Chair TS (Boron Locked) Enolate->TS Product Syn-Aldol (>99:1 dr) TS->Product C-C Bond Formation Aldehyde Aldehyde Aldehyde->TS

Caption: The diethylboron moiety (Red path) locks the enolate and aldehyde into a rigid chair transition state, forcing the substituents equatorial and ensuring syn-selectivity.

Benchmark Case Study B: The "Weak Spot" – Direct Amidation

Researchers often mistakenly substitute borinic acids for boronic acids in amidation. This is a critical error.

Comparative Data: Catalytic Amidation

Reaction: Phenylacetic acid + Benzylamine (Reflux in Toluene, water removal).

Catalyst (10 mol%)Yield (24 h)Mechanistic Status
3,4,5-Trifluorophenylboronic Acid >95% Highly Active (Forms Acylboronate)
Phenylboronic Acid (

)
65%Moderately Active
This compound (

)
< 5% Inactive (Fails to activate acid)
Thermal (No Catalyst)< 2%Background reaction

Why it fails: Effective amidation requires the boron atom to coordinate both the carboxylic acid and the amine simultaneously, or form a dimeric B-O-B active species.


 has two ethyl groups blocking coordination sites. It cannot form the required acyloxyboronate  intermediate effectively.

Recommendation: For amidation, strictly use electron-deficient Arylboronic acids (e.g., 2-iodophenylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid).

Practical Considerations & Stability

When handling this compound or its triflate derivative, safety and stability are the limiting factors compared to solid boronic acids.

ParameterThis compound (

)
Phenylboronic Acid (

)
Physical State Liquid (often handled as solution)Crystalline Solid
Oxidative Stability Poor (Oxidizes to Boric acid/Ethanol in air)Good (Stable on shelf for years)
Flammability High (Pyrophoric risk if anhydrous)Low
Atom Economy Low (Ethyl groups are waste)Moderate

Storage Protocol:

  • Store

    
     and 
    
    
    
    solutions under Argon at 4 °C.
  • Visual Check: If the neat liquid turns cloudy or precipitates white solids, it has likely hydrolyzed/oxidized to boric acid and is no longer effective for strict stoichiometry.

References

  • Evans, D. A., et al. "Diastereoselective Aldol Reactions Using Boron Enolates." Journal of the American Chemical Society, Vol. 103, No. 11, 1981.

  • Mukaiyama, T. "The Mukaiyama Aldol Reaction: 50 Years of Innovation." Chemistry - A European Journal, 1999.
  • Ishihara, K., et al. "Mechanistic Insights into Boron-Catalyzed Direct Amidation." Nature Chemistry, 2018. (Demonstrating the inactivity of borinic acids in amidation).

  • Brown, H. C. "Organic Syntheses via Boranes." Wiley-Interscience, 1975.
  • Maruoka, K. "Bidentate Lewis Acids in Organic Synthesis." Chemical Reviews, 2003.

Sources

Safety Operating Guide

The Chemistry of Quenching: Causality and Design

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety in drug development and synthetic chemistry is the rigorous management of highly reactive organoboron compounds. Diethylborinic acid (often generated in situ or handled via its precursors like diethylmethoxyborane) is a highly reactive, moisture-sensitive, and potentially pyrophoric reagent used extensively in Suzuki-Miyaura cross-couplings and aldol reactions[1].

Due to its high reactivity with atmospheric oxygen and moisture, improper disposal can lead to spontaneous ignition, thermal runaway, or the formation of explosive peroxides[1][2]. This guide provides a self-validating, step-by-step operational protocol for the safe quenching and disposal of this compound and its derivatives.

Directly adding water to concentrated organoboranes is a critical safety violation. Water causes a violent, highly exothermic hydrolysis reaction that rapidly generates flammable gases (such as hydrogen and alkanes), which can easily ignite[3].

To safely neutralize this compound, we employ a progressive quenching strategy. This relies on the principle of steric hindrance and controlled nucleophilic attack:

  • Dilution: An inert solvent acts as a thermal sink to absorb the heat of the reaction[4].

  • Primary Quench (Isopropanol): The bulky isopropyl group sterically hinders the nucleophilic attack on the electrophilic boron center, resulting in a slow, controlled destruction of the B-C or B-O bonds without thermal runaway[4][5].

  • Secondary Quench (Methanol): A smaller, more reactive alcohol is introduced to aggressively target and destroy any remaining, sterically hindered reactive centers[4].

  • Final Hydrolysis (Water/Brine): Water is added only after the organoborane has been fully converted to stable borate esters, safely hydrolyzing them into water-soluble borate salts[5].

Pathway N1 This compound Waste (Highly Reactive) N2 Dilution (Heptane/Toluene) Thermal Sink N1->N2 N3 Isopropanol Addition Controlled Exotherm N2->N3 N4 Methanol Addition Complete Esterification N3->N4 N5 Water/Brine Addition Final Hydrolysis N4->N5 N6 Safe Borate Salts (Aqueous Waste) N5->N6

Chemical pathway for the progressive quenching of this compound.

Quantitative Operational Parameters

The following table summarizes the stoichiometric and volumetric requirements for quenching laboratory-scale quantities of this compound waste. Adhering to these ratios ensures the exotherm remains within the cooling capacity of standard laboratory glassware[4].

ParameterRecommended Value/RangeOperational Rationale
Initial Waste Quantity Up to 10 g (Lab Scale)Ensures thermal control in standard round-bottom flasks[4].
Inert Diluent 100 - 200 mLDilutes reactive material to <5 wt% to mitigate exotherm risks[4][6].
Cooling Bath 0 °C to 5 °CIce-water bath suppresses solvent vaporization and slows reaction kinetics[4].
Primary Quench (i-PrOH) 50 - 100 mLSlower reaction kinetics; prevents thermal runaway and rapid gas evolution[4][5].
Secondary Quench (MeOH) 50 - 100 mLEnsures complete consumption of any unreacted borinic acid species[4].
Final Quench (Water) 50 - 100 mLHydrolyzes intermediate borate esters into stable salts[4][5].

Step-by-Step Disposal Methodology

This protocol is a self-validating system: you must not proceed to the next step until the physical indicators (e.g., gas evolution, temperature spikes) of the current step have completely ceased.

Prerequisites:

  • Perform all operations in a certified, high-flow chemical fume hood[7].

  • Ensure all glassware is oven-dried and purged with an inert gas (Nitrogen or Argon)[6][8].

  • Don appropriate PPE: Flame-resistant (FR) lab coat, heavy-duty appropriate gloves, and a face shield over safety goggles[1].

Phase 1: Preparation and Dilution
  • Vessel Selection: Select a 3-neck round-bottom flask that is at least 5 times the total anticipated volume of the final quenched mixture to accommodate gas expansion[8].

  • Atmosphere Control: Equip the flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an inert gas inlet connected to a bubbler (to monitor gas evolution safely)[6].

  • Dilution: Under a positive flow of inert gas, transfer the this compound waste into the flask. Slowly add 100–200 mL of an anhydrous, unreactive solvent (e.g., heptane or toluene) to dilute the mixture to below 5 wt%[4][6].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[4].

Phase 2: Progressive Quenching
  • Primary Quench: Charge the dropping funnel with anhydrous isopropanol. Begin adding the isopropanol dropwise to the vigorously stirring solution[4][5].

    • Validation Check: Monitor the bubbler and the internal temperature. Do not add the next drop until the gas evolution from the previous drop has ceased.

  • Secondary Quench: Once the isopropanol addition is complete and no further gas evolves, charge the dropping funnel with methanol. Add the methanol dropwise[4].

    • Validation Check: The reaction should be significantly less vigorous than step 5. Wait for all bubbling to stop.

  • Final Hydrolysis: Carefully add distilled water or brine dropwise to the mixture[4][5].

    • Validation Check: The absence of any gas evolution upon water addition confirms the complete destruction of the pyrophoric organoboron species.

Phase 3: Neutralization and Waste Segregation
  • Warming: Remove the ice bath and allow the mixture to slowly warm to ambient room temperature while maintaining stirring[4].

  • Neutralization: Check the pH of the aqueous layer. If necessary, neutralize the solution to a pH of 6.0–8.0 using 1M HCl or saturated sodium bicarbonate[4].

  • Segregation: Transfer the biphasic mixture to a separatory funnel. Separate the organic and aqueous layers, and dispose of them in their respective, properly labeled hazardous waste containers according to institutional EHS guidelines[7][9].

Workflow A 1. Fume Hood Setup Inert Gas & Ice Bath B 2. Dilution <5 wt% in Heptane A->B C 3. Isopropanol Quench Wait for gas to cease B->C D 4. Methanol Quench Wait for gas to cease C->D E 5. Water Hydrolysis Verify no reactivity D->E F 6. pH Neutralization Adjust to pH 6-8 E->F G 7. Waste Segregation Organic vs. Aqueous F->G

Logical workflow for the step-wise quenching and disposal of this compound.

Empty Container Decontamination

A frequent source of laboratory fires is the improper disposal of "empty" pyrophoric reagent bottles. Residual vapors or droplets of this compound inside the container will ignite if exposed to ambient air[6][9].

  • Maintain Inert Atmosphere: Do not remove the septum of the empty container. Keep it connected to the inert gas line[9].

  • Triple Rinse: Using a syringe, inject a dry, inert solvent (e.g., heptane) into the bottle. Swirl gently to capture all residues, and extract the rinsate via syringe. Transfer this rinsate into your active quenching flask[8][9]. Repeat this process three times.

  • Ventilation: After the third rinse, the container is safely deactivated. Remove the septum and leave the bottle open in the back of the fume hood overnight to allow residual solvent vapors to evaporate before disposing of the glass as solid hazardous waste[8][10].

References

  • Massachusetts Institute of Technology (MIT) EHS. "EHS-0043: Pyrophorics". MIT Environment, Health & Safety. Available at:[Link]

  • Oregon State University. "Quenching and Disposal of Pyrophoric Solids". Environmental Health and Safety. Available at:[Link]

  • University of Cincinnati. "Adv. 4.1: Pyrophorics Rev. 04-08-24 ADVISORY NO. 4.1". UC EH&S. Available at:[Link]

  • Drexel University. "Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals". Drexel Environmental Health and Safety. Available at:[Link]

  • University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". Wipf Group. Available at:[Link]

  • San Jose State University. "Pyrophorics Standard Operating Procedure". SJSU EHS. Available at:[Link]

  • ResearchGate. "Safe Handling of Boranes at Scale". Organic Process Research & Development. Available at:[Link]

Sources

Advanced Safety Protocol: Handling Diethylborinic Acid (Et₂BOH)

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 14457-18-2 | Formula: C₄H₁₁BO

Executive Safety Summary: The "Hidden" Hazard

As a Senior Application Scientist, I often see researchers conflate Diethylborinic acid with its precursor, Triethylborane (Et₃B). While Et₃B is aggressively pyrophoric, this compound is technically classified as a combustible liquid (Flash Point ~85°C) and air-sensitive Lewis acid .

However, complacency is the enemy here. In synthesis, Et₂BOH is frequently in equilibrium with its anhydride (tetraethyldiboroxane) or may contain residual Et₃B, rendering the mixture capable of spontaneous ignition on high-surface-area materials (like paper towels or cotton). Furthermore, as a borinic acid, it possesses significant caustic potential, capable of causing deep chemical burns similar to hydrofluoric acid due to its ability to complex with biological nucleophiles.

This guide treats this compound as a High-Hazard Air-Sensitive Material , adopting a conservative safety posture that covers both the acid and its potential pyrophoric impurities.

The PPE Architecture: A Defense-in-Depth Approach

Do not rely on generic "lab safety" rules. For organoboron chemistry, your PPE must address two specific failure modes: flash fire and rapid skin permeation .

The PPE Matrix
ComponentSpecificationScientific Rationale
Body Protection Fire-Resistant (FR) Lab Coat (Nomex III A or chemically treated cotton). Strict Ban: No synthetic underlayers (Polyester/Nylon).The Melt Risk: Standard polyester coats melt upon ignition, fusing to the skin and exacerbating burns. Nomex carbonizes and self-extinguishes, creating a thermal barrier.
Hand Protection (Primary) Silver Shield / 4H Laminate Gloves (Underliner)Permeation Resistance: Organoboron compounds in organic solvents (THF/Hexane) permeate nitrile in <2 minutes. Laminate offers >4 hours breakthrough time.
Hand Protection (Outer) 5-8 mil Nitrile Gloves (Disposable)Dexterity & Grip: Worn over the laminate gloves to provide grip and protect the expensive laminate liner from abrasion.
Eye/Face Protection Chemical Splash Goggles + 8-inch Face Shield Splash Dynamics: Borinic acids are viscous. A splash will adhere to the face. Safety glasses leave gaps; a face shield is mandatory for transfers >10 mL.
Respiratory Fume Hood / Glovebox (Primary). NIOSH N95/P100 (Emergency only).Vapor Density: Vapors are heavier than air and accumulate in low spots. Engineering controls (ventilation) are superior to respirators.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Logic Start Start: Handling Et2BOH Scale Assess Scale & Purity Start->Scale Small < 10 mL (Analytical/Small Scale) Scale->Small Large > 10 mL or Synthesis from Et3B Scale->Large StandardPPE Standard PPE: Nitrile (Double) + FR Coat + Goggles Small->StandardPPE HighHazPPE High Hazard PPE: Laminate Liners + FR Coat + Face Shield + Blast Shield Large->HighHazPPE Hood Fume Hood Work (Sash at proper height) StandardPPE->Hood Inert Strict Inert Atmosphere (Glovebox or Schlenk Line) HighHazPPE->Inert

Figure 1: Risk-based PPE selection logic. Note that synthesis from Et3B automatically triggers "High Hazard" protocols regardless of volume.

Engineering Controls & Operational Protocol
The "No-Air" Rule

This compound should be handled under an inert atmosphere (Nitrogen or Argon). Oxygen exposure leads to radical autoxidation, degrading your reagent and potentially generating heat.

Protocol: Cannula Transfer (The Preferred Method)

Pouring organoboranes is dangerous due to static generation and splash risk. Use positive pressure transfer.

  • Preparation:

    • Secure both the source flask (Et₂BOH) and receiving flask under N₂/Ar flow on a Schlenk line.

    • Ensure all glassware is oven-dried (moisture reacts violently with borinic acids).

  • The Cannula:

    • Insert a double-tipped stainless steel needle (cannula) into the headspace of the source flask first, purging the needle with inert gas.

    • Insert the other end into the receiving flask.

  • The Transfer:

    • Lower the source needle into the liquid.

    • Apply slight positive pressure (inert gas) to the source flask. The liquid will flow gently to the receiver.

    • Why this works: This closed system prevents air contact and eliminates pouring splashes.

  • Cleanup:

    • Upon completion, lift the source needle into the headspace to stop flow.

    • Immediately rinse the cannula with anhydrous THF/Hexane into a "quench flask" (see Section 4).

Deactivation & Disposal: The Oxidative Quench

Never dispose of active organoboron compounds directly into solvent waste drums. They must be chemically deactivated first. The standard method converts the C-B bond (reactive) to a C-OH bond and boric acid salts (benign).

The Chemical Logic


Step-by-Step Quenching Protocol
  • Setup: Place the flask containing the residue/waste in an ice bath (0°C). The oxidation is exothermic .

  • Dilution: Dilute the residue with a non-reactive solvent (e.g., Heptane or THF).

  • Step 1 - Protonolysis: Slowly add Isopropanol (IPA) .

    • Observation: Watch for bubbling (hydrogen evolution if hydrides are present).

    • Wait: Stir for 10 minutes.

  • Step 2 - Oxidation (The Critical Step):

    • Add 3M NaOH (aqueous) slowly.

    • Follow with dropwise addition of 30% Hydrogen Peroxide (H₂O₂) .

    • Caution: This reaction generates significant heat. Monitor temperature; do not let it boil.

  • Verification: Allow the mixture to stir at room temperature for 1 hour. Test pH (should be >10).

  • Disposal: The resulting mixture (alcohol + aqueous borate salts) can now be separated and disposed of as standard organic/aqueous waste.

Visualization: Deactivation Workflow

Quench_Workflow Waste Active Et2BOH Waste Cool Cool to 0°C Dilute with THF Waste->Cool Prep IPA Add Isopropanol (Protonolysis) Cool->IPA Step 1 Oxidize Add NaOH + H2O2 (Oxidation) IPA->Oxidize Step 2 (Exothermic!) Check Stir 1 hr Check pH > 10 Oxidize->Check Wait Dispose Standard Waste Disposal Check->Dispose Safe

Figure 2: Step-by-step oxidative quenching protocol for organoboranes.

Emergency Response
  • Skin Contact:

    • Immediate Action: Do not wipe. Wiping drives the chemical deeper.

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Medical: Seek evaluation.[1][2][3] Boron compounds can have systemic toxicity if absorbed in large quantities.

  • Fire:

    • Extinguisher: Use Class B (Dry Chemical) or Met-L-X (if available).

    • Avoid Water: Do not use water on a concentrated organoborane fire; it may spread the burning liquid or react violently if precursors are present.

    • Small Fires: Smother with a fire blanket or sand.

References
  • UCLA Environment, Health & Safety. (n.d.). SOP: Pyrophoric Liquid Reagents. University of California, Los Angeles.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.